O-cyclopropylhydroxylamine hydrochloride
Description
BenchChem offers high-quality O-cyclopropylhydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-cyclopropylhydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
672299-63-7 |
|---|---|
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: O-Cyclopropylhydroxylamine Hydrochloride (CAS 672299-63-7)
[1][2][3]
Executive Summary
O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a specialized, high-value building block in medicinal chemistry. Unlike its more common analog, O-(cyclopropylmethyl)hydroxylamine (CAS 74124-04-2), this compound features a hydroxylamine oxygen directly attached to the strained cyclopropane ring.
This direct attachment imparts unique electronic properties (σ-acceptor/π-donor effects) and rigid conformational constraints, making it a critical bioisostere for O-ethyl or O-isopropyl groups in kinase inhibitors and other small-molecule therapeutics. Historically difficult to access due to the volatility of the free base, recent process chemistry advancements have enabled gram-scale synthesis of the stable hydrochloride salt.
Chemical Identity & Characterization
| Property | Specification |
| Chemical Name | O-Cyclopropylhydroxylamine hydrochloride |
| CAS Number | 672299-63-7 (Direct attachment)(Note: Do not confuse with 74124-04-2, the methyl analog) |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 109.56 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether/DCM.[1] |
| Stability | Bench-stable as HCl salt.[2][3] Warning: Free base is volatile. |
Structural Significance
The cyclopropyl group is not merely a steric bulk; the "banana bonds" (bent C-C bonds) possess significant
Synthesis & Manufacturing
Accessing the direct O-cyclopropyl motif is synthetically challenging because direct alkylation of
Protocol: Gram-Scale Synthesis via Vinyl Ether Cyclopropanation
Step 1: Cyclopropanation of Vinyl Phthalimide
Reagents: 2-(Vinyloxy)isoindoline-1,3-dione, Diethylzinc (
Step 2: Phthalimide Cleavage
Reagents: Hydrazine hydrate (
-
Suspend the cyclopropanated intermediate in ether at 0°C.
-
Add hydrazine hydrate dropwise.
-
Stir at room temperature until the white precipitate (phthalhydrazide) forms.
-
Critical Step: Filter off the byproduct. The filtrate contains the volatile free base O-cyclopropylhydroxylamine.[3] Do not concentrate to dryness.
Step 3: Salt Formation
Reagents: 2M HCl in diethyl ether. Procedure:
-
Cool the filtrate from Step 2 to 0°C.
-
Add HCl/ether solution dropwise.
-
The hydrochloride salt precipitates immediately as a white solid.
-
Filter and dry under vacuum (the salt is non-volatile).
Figure 1: The Lovato route avoids direct alkylation, using a robust cyclopropanation strategy to install the strained ring.
Applications in Drug Discovery
A. Kinase Inhibitor Design (Bioisosterism)
In kinase inhibitors (e.g., targeting TYK2, MEK, or BRAF), the alkoxyamine motif is often used to engage the solvent-front region of the ATP binding pocket.
-
Conformational Locking: The cyclopropyl group restricts the rotation of the
bond, reducing the entropic penalty upon binding. -
Metabolic Stability: The cyclopropyl C-H bonds are stronger (
106 kcal/mol) than the methylene protons in an ethyl group, reducing susceptibility to CYP450-mediated oxidation.
B. Synthesis of N-Heterocycles via [3,3]-Rearrangement
O-Cyclopropylhydroxylamine is a precursor for a powerful cascade reaction to synthesize dihydroquinolines. When condensed with an aryl aldehyde or ketone, the resulting oxime ether can undergo a [3,3]-sigmatropic rearrangement.
Mechanism:
-
Condensation: Formation of the O-cyclopropyl hydroxamate or oxime.
-
Rearrangement: The weak N-O bond cleaves while the cyclopropane ring opens (acting as a 3-carbon homoenolate equivalent).
-
Cyclization: Re-aromatization yields the nitrogen heterocycle.
Figure 2: The "Banana Bond" activation allows the cyclopropyl group to act as a reactive 3-carbon synthon in heterocycle synthesis.
Handling & Safety Protocols
Storage & Stability[6]
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
-
Volatility Warning: If you must generate the free base for a reaction (e.g., using
in situ), do so in the presence of the electrophile. Never attempt to isolate or rotovap the free base, as it will be lost to the vacuum trap.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the characteristic high-field multiplets of the cyclopropane ring at
ppm. The protons typically appear as a broad singlet around ppm. -
Absence of Impurities: Ensure no phthalhydrazide remains (check aromatic region
ppm), as this is the primary contaminant from synthesis.
References
-
Lovato, K., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry.
-
Beauchemin, A. M., et al. (2009).[4] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Journal of Organic Chemistry.
-
Gagnon, A., et al. (2023). Substituted Pyridazine-3 Carboxamide Compounds for TYK2 Inhibition. Patent Application (Synthesis of Kinase Inhibitors).
-
Wuitschik, G., et al. (2008). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Context on strained rings in med chem).
Sources
- 1. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
O-cyclopropylhydroxylamine hydrochloride molecular weight
An In-Depth Technical Guide to O-Cyclopropylhydroxylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
O-cyclopropylhydroxylamine hydrochloride is a specialized chemical reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. The molecule uniquely combines the strained, three-membered cyclopropyl ring with a hydroxylamine functional group, presented as a stable hydrochloride salt. The cyclopropyl moiety is a well-regarded "bioisostere" in drug design, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding conformation.[1][2] Concurrently, the hydroxylamine group serves as a versatile handle for constructing complex nitrogen-containing heterocycles.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of O-cyclopropylhydroxylamine hydrochloride. We will delve into its core physicochemical properties, detail a scalable and validated synthetic protocol, explore its primary applications with mechanistic insights, and outline essential safety and handling procedures. The objective is to equip the scientific community with the expert knowledge required to effectively and safely utilize this valuable synthetic building block.
Physicochemical Properties and Identification
O-cyclopropylhydroxylamine is typically handled and stored as its hydrochloride salt to enhance stability, as the free base form has been noted to be volatile under vacuum.[3] The salt is a bench-stable white solid, making it a practical reagent for a variety of laboratory applications.[3]
| Property | Data | Source(s) |
| CAS Number | 672299-63-7 | [4][5][6] |
| Molecular Formula | C₃H₈ClNO | [5] |
| Molecular Weight | 109.55 g/mol | [4][5] |
| Canonical SMILES | C1CC1ON.Cl | [7] |
| InChIKey | XWQOMZOQTMWNND-UHFFFAOYSA-N | [7] |
| Appearance | White Solid | [3] |
Scalable Synthesis and Mechanistic Insights
The accessibility of O-cyclopropylhydroxylamine hydrochloride is crucial for its widespread adoption. A robust and scalable synthetic route has been developed, enabling its preparation on a gram scale.[3] This process is superior to earlier methods which were not as scalable or well-characterized.
Causality Behind Experimental Choices
The selected synthetic pathway begins with a phthalimide-protected vinyl ether, which serves two purposes: the phthalimide group is a stable protecting group for the nitrogen atom, and the vinyl ether moiety is the direct precursor to the cyclopropyl group. The use of a metal-free cyclopropanation avoids potential metal contamination in the final product. The subsequent deprotection via hydrazinolysis is a standard and high-yielding method for cleaving phthalimides. Finally, conversion to the hydrochloride salt is performed in a non-aqueous solvent (diethyl ether) to precipitate the stable, non-volatile product directly from the reaction mixture, simplifying purification.[3]
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from the literature and outlines a validated three-step synthesis.[3]
Step 1: Cyclopropanation
-
To a solution of 2-(vinyloxy)isoindoline-1,3-dione in a suitable solvent, add the cyclopropanating agent.
-
Stir the reaction at ambient temperature until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting 2-cyclopropoxyisoindoline-1,3-dione by column chromatography to yield the intermediate.
Step 2: Phthalimide Deprotection (Hydrazinolysis)
-
Dissolve the 2-cyclopropoxyisoindoline-1,3-dione (1.0 equiv.) in diethyl ether (0.25 M) and cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (2.8 equiv.) dropwise over several minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. A white precipitate of the phthalhydrazide by-product will form.
-
Filter the mixture to remove the solid by-product, washing the solid with additional diethyl ether.
Step 3: Hydrochloride Salt Formation
-
Combine the ether filtrates from the previous step and re-cool the solution to 0 °C.
-
Add a 2M solution of HCl in diethyl ether (1.5 equiv.) dropwise. A white precipitate of the desired product will form immediately.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Collect the final product, O-cyclopropylhydroxylamine hydrochloride, by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Scalable three-step synthesis of O-cyclopropylhydroxylamine hydrochloride.
Core Applications in Synthetic Chemistry
The primary utility of O-cyclopropylhydroxylamine hydrochloride lies in its function as a precursor for constructing complex nitrogen-containing molecules, particularly N-heterocycles.[3][4]
Di-heteroatom[4][4]-Sigmatropic Rearrangement
A key application involves the synthesis of 2-hydroxy-tetrahydroquinolines.[3] In this workflow, the O-cyclopropylhydroxylamine is first N-arylated and N-protected to form an N-aryl O-cyclopropyl hydroxamate. Upon heating, this intermediate undergoes a powerful di-heteroatom[4][4]-sigmatropic rearrangement.
Mechanistic Insight: This rearrangement is a concerted, pericyclic reaction where the cyclopropyl ring opens to form an allyl system, facilitating a[4][4] shift. This process is highly efficient for creating functionalized heterocyclic scaffolds from simple, stable precursors. The reaction's robustness has been demonstrated across a scope of twenty different substrates, yielding products in moderate to good yields.[3]
Caption: Key transformation using O-cyclopropylhydroxylamine precursors.
Role in Drug Discovery
The cyclopropyl group is a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and reduced off-target effects.[1] As a readily available source of the cyclopropoxyamine fragment, O-cyclopropylhydroxylamine hydrochloride serves as a critical building block for synthesizing novel pharmaceutical compounds, including potential enzyme inhibitors and other therapeutic agents.[1][2]
Safety, Handling, and Storage
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9] |
| Eye Damage/Irritation | Causes serious eye irritation.[9] |
| Sensitization | May cause an allergic skin reaction.[9] |
| Carcinogenicity | Suspected of causing cancer.[9] |
| Corrosivity | May be corrosive to metals.[9] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10][11]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep in a corrosives-compatible area.
Conclusion
O-cyclopropylhydroxylamine hydrochloride is a highly valuable and practical reagent for advanced organic synthesis. Its bench-stable nature, coupled with a scalable synthetic route, makes it an accessible building block for academic and industrial researchers. Its primary application as a precursor to N-heterocycles via a robust[4][4]-sigmatropic rearrangement provides a reliable method for assembling complex molecular architectures. As the demand for novel cyclopropyl-containing scaffolds continues to grow in drug discovery, the importance of O-cyclopropylhydroxylamine hydrochloride as a key synthetic intermediate is set to increase.
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(20), 3845-3852. [Link]
-
Moshang Chemical. O-cyclopropylhydroxylamine hydrochloride. [Link]
-
Molbase. O-(cyclopropylmethyl)hydroxylamine,hydrochloride. [Link]
-
Merck. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. [Link]
-
PubChemLite. O-cyclopropylhydroxylamine hydrochloride (C3H7NO). [Link]
-
Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1013–1018. [Link]
-
PubChem. O-Methylhydroxylamine hydrochloride. [Link]
-
DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
- Google Patents. (2016). Preparation method of cyclopropylhydrazine hydrochloride.
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
-
ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-cyclopropylhydroxylamine hydrochloride - CAS号 672299-63-7 - 摩熵化学 [molaid.com]
- 5. O-环丙基羟胺盐酸盐 | 672299-63-7 [m.chemicalbook.com]
- 6. O-Cyclopropylhydroxylamine hydrochloride[672299-63-7] | CHEMPROVIDER [chemprovider.com]
- 7. PubChemLite - O-cyclopropylhydroxylamine hydrochloride (C3H7NO) [pubchemlite.lcsb.uni.lu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. shepherd.edu [shepherd.edu]
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- 11. media.laballey.com [media.laballey.com]
- 12. fishersci.com [fishersci.com]
In-Depth Technical Guide: Synthesis of O-Cyclopropylhydroxylamine Hydrochloride
Executive Summary
Target Molecule: O-Cyclopropylhydroxylamine Hydrochloride (CAS: 102123-74-0 [Free base/Salt generic]) Primary Application: A critical building block in medicinal chemistry, serving as a bioisostere for O-ethyl or O-isopropyl groups. It introduces metabolic stability and unique conformational constraints to drug candidates. Synthesis Challenge: The direct alkylation of hydroxylamine with cyclopropyl halides is kinetically inhibited due to the high energy barrier of SN2 reactions on cyclopropyl rings (I-strain and trajectory constraints). Recommended Route: A three-step sequence utilizing Simmons–Smith cyclopropanation of an N-vinyloxyphthalimide intermediate. This route, validated by Lovato and Kürti (2020), avoids the futile direct alkylation approach and offers a scalable, high-yielding pathway.
Retrosynthetic Analysis & Rational Design
The "Cyclopropyl Barrier"
Standard synthesis of O-alkyl hydroxylamines involves the nucleophilic attack of N-hydroxyphthalimide (NHPI) on an alkyl halide.
-
Reaction: NHPI + R-Br + Base
N-Alkoxyphthalimide -
Limitation: When R = Cyclopropyl, this reaction fails. The transition state for SN2 inversion at a cyclopropyl carbon requires the ring bonds to flatten towards 120°, introducing immense angle strain. Consequently, cyclopropyl bromide is inert to standard nucleophilic displacement.
The "Vinyloxy Detour" Strategy
To circumvent this, we employ a Simmons–Smith cyclopropanation on an electron-rich enol ether.
-
Precursor Assembly: Construct the C–O bond first using a vinyl group (N-vinyloxyphthalimide).
-
Ring Formation: Convert the vinyl group to a cyclopropyl group via carbenoid insertion.
-
Deprotection: Reveal the hydroxylamine using standard hydrazinolysis.
Figure 1: Retrosynthetic logic bypassing the direct alkylation barrier.
Detailed Experimental Protocol
Phase 1: Preparation of N-Vinyloxyphthalimide
Note: Two methods are available. Method A (Palladium-catalyzed) is preferred for efficiency. Method B (Elimination) is a robust alternative using standard reagents.
Method A: Pd-Catalyzed Vinylation (Preferred)
Reagents: N-Hydroxyphthalimide (NHPI), Vinyl Acetate, Pd(OAc)₂.
-
Setup: In a flame-dried flask, dissolve NHPI (1.0 equiv) in vinyl acetate (excess, serves as solvent/reagent).
-
Catalyst: Add Pd(OAc)₂ (2–5 mol%).
-
Reaction: Heat to 60°C under N₂ atmosphere for 12–24 hours.
-
Workup: Filter through a celite pad to remove Pd. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Silica, EtOAc/Hexanes) to yield N-vinyloxyphthalimide as a white solid.
Phase 2: Simmons–Smith Cyclopropanation (The Critical Step)
This step installs the cyclopropane ring. The use of Trifluoroacetic acid (TFA) accelerates the formation of the active zinc carbenoid species.
Reagents:
-
N-Vinyloxyphthalimide (from Phase 1)
-
Diethylzinc (Et₂Zn) (1.0 M in Hexanes) [DANGER: Pyrophoric]
-
Diiodomethane (CH₂I2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, Anhydrous)
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.
-
Solvent Charge: Add anhydrous DCM (0.2 M relative to substrate) and cool to 0°C.
-
Carbenoid Generation:
-
Add Et₂Zn (2.0 equiv) carefully via syringe.
-
Slowly add TFA (2.0 equiv) dropwise. Caution: Exothermic gas evolution (ethane).
-
Stir for 20 minutes at 0°C.
-
Add CH₂I₂ (2.0 equiv) dropwise. Stir for another 20 minutes to form the active species (CF₃COO-Zn-CH₂I).
-
-
Substrate Addition: Dissolve N-vinyloxyphthalimide (1.0 equiv) in minimal DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and reflux (approx. 40°C) for 2–4 hours. Monitor by TLC (disappearance of vinyl starting material).[1]
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl. Warning: Residual Et₂Zn will react vigorously.
-
Extraction: Separate layers. Extract aqueous phase with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (10–30% EtOAc in Hexanes) yields N-cyclopropoxyphthalimide (Compound 16a).
Phase 3: Deprotection and Salt Formation
The free base O-cyclopropylhydroxylamine is volatile and prone to decomposition. Immediate conversion to the hydrochloride salt is required.
Reagents:
-
N-Cyclopropoxyphthalimide (Compound 16a)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
HCl (4M in Dioxane or 2M in Et₂O)
Protocol:
-
Cleavage: Dissolve N-cyclopropoxyphthalimide (1.0 equiv) in DCM or EtOH at 0°C.
-
Hydrazinolysis: Add Hydrazine hydrate (3.0 equiv) dropwise.
-
Stirring: Warm to room temperature and stir for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form rapidly.
-
Filtration: Filter off the solid phthalhydrazide. Wash the cake with cold Et₂O.
-
Isolation (Crucial):
-
The filtrate contains the free base amine. Do not concentrate to dryness as the product is volatile.
-
Cool the filtrate to 0°C.[2]
-
-
Salt Formation: Add HCl solution (1.5 equiv) dropwise with vigorous stirring. The hydrochloride salt will precipitate immediately.
-
Final Collection: Filter the white solid, wash with cold Et₂O, and dry under vacuum (avoid heat).
-
Yield: Typically >80% for the final step.
Process Logic & Visualization
Reaction Workflow
Figure 2: Step-by-step reaction workflow.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Et₂Zn Quench | Slow addition of NH₄Cl at 0°C | Prevents uncontrollable exotherm and zinc residue fires. |
| TFA Addition | Dropwise at 0°C | TFA accelerates carbenoid formation but generates ethane gas; rapid addition risks pressure buildup. |
| Free Base Handling | Keep in solution at <20°C | O-Cyclopropylhydroxylamine free base is volatile (bp approx. 60-70°C) and can be lost on rotovap. |
| Stoichiometry | 2.0 equiv of Simmons-Smith reagent | The phthalimide carbonyls can coordinate zinc, requiring excess reagent to ensure full conversion of the alkene. |
Safety & Handling
-
Diethylzinc (Et₂Zn): Pyrophoric. Must be handled under strict inert atmosphere (Ar/N₂). Use a long needle and positive pressure for transfer. Have a bucket of sand nearby in case of spills.
-
Hydrazine Hydrate: Potent carcinogen and skin sensitizer. Use double gloves and work in a fume hood.
-
Diiodomethane: Light sensitive and toxic. Store in amber bottles with copper wire to stabilize.
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry, 18(16), 3023–3028. Link
- Primary source for the Simmons-Smith route on N-vinyloxyphthalimide.
-
BenchChem. (2025).[3] Synthesis Protocol for O-Alkylhydroxylamines. Link
- General protocols for phthalimide deprotection and salt form
-
Suzuki, N., Hofstra, J. L., Poremba, K. E., & Reisman, S. E. (2017). Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Letters, 19(8), 2150–2153. Link
- Context on N-hydroxyphthalimide reactivity and vinyl coupling str
Sources
Scalable Synthesis and Application of O-Cyclopropyl Hydroxylamines: A Technical Guide
Executive Summary
O-Cyclopropyl hydroxylamines represent a highly versatile, bench-stable class of precursors for the synthesis of complex N-heterocycles. Historically, accessing these compounds at scale was bottlenecked by the fundamental inertness of cyclopropyl halides toward nucleophilic substitution. This whitepaper details a validated, gram-scale synthetic route that bypasses traditional alkylation in favor of an olefin cyclopropanation strategy. By leveraging the unique reactivity of the resulting N–O and strained C–C "banana" bonds, researchers can utilize these compounds as powerful synthons for di-heteroatom [3,3]-sigmatropic rearrangements.
Mechanistic Rationale: Overcoming SN2 Limitations
The logical first approach to synthesizing O-cyclopropyl hydroxylamines is the direct O-alkylation of N-protected hydroxylamines using bromocyclopropane. However, this method systematically fails. The causality lies in the molecular orbital geometry of the cyclopropane ring: the carbons exhibit high s-character (approaching sp2 hybridization), and the inherent ring strain severely disfavors the required 180° backside attack transition state necessary for an SN2 displacement .
To circumvent this, Kürti and co-workers developed a scalable approach leveraging the cyclopropanation of an existing O-vinyl moiety . This strategy successfully installs the cyclopropyl group without relying on substitution chemistry. The resulting O-cyclopropyl hydroxylamines feature two highly reactive structural motifs: a weak N–O bond and a strained cyclopropane C–C bond. When properly functionalized, this system acts as a three-carbon homoenolate equivalent, primed to undergo a cascade cyclization driven by the thermodynamic release of ring strain.
Scalable Synthesis Protocol (Gram-Scale)
The synthesis is a robust, three-step sequence starting from commercially accessible 2-(vinyloxy)isoindoline-1,3-dione, yielding over 8 grams of the target hydrochloride salt.
Fig 1. Gram-scale synthetic workflow for O-cyclopropyl hydroxylamine hydrochloride.
Step 1: Simmons-Smith-Type Cyclopropanation
-
Causality & Rationale : Transition-metal-catalyzed cross-coupling with cyclopropyl boronic acids yields poor results. A modified Simmons-Smith cyclopropanation of the vinyl ether provides the necessary connectivity. The addition of trifluoroacetic acid (TFA) accelerates the formation of the highly reactive zinc carbenoid species and enhances the electrophilicity of the reagent, ensuring full conversion of the electron-rich olefin .
-
Methodology :
-
Dissolve 2-(vinyloxy)isoindoline-1,3-dione (1.0 equiv) in anhydrous CH2Cl2 under a strict nitrogen atmosphere.
-
Cool the solution to 0 °C and sequentially add diethylzinc (ZnEt2) and diiodomethane (CH2I2).
-
Carefully introduce a catalytic amount of TFA to the mixture.
-
Stir until complete conversion is observed via TLC. Quench with saturated aqueous NH4Cl, extract with CH2Cl2, and purify to isolate 2-cyclopropoxyisoindoline-1,3-dione.
-
-
Self-Validation Check : The careful addition of TFA and ZnEt2 will result in the evolution of ethane gas. Continuous, controlled bubbling confirms the active formation of the zinc carbenoid species.
Step 2: Phthalimide Cleavage
-
Causality & Rationale : The phthalimide protecting group is selectively removed using hydrazine hydrate. This method is highly reliable; the formation of the insoluble byproduct (phthalhydrazide) drives the equilibrium forward and serves as a visual indicator of reaction progress.
-
Methodology :
-
Dissolve 2-cyclopropoxyisoindoline-1,3-dione (e.g., 8.5 g, 42 mmol) in diethyl ether (0.25 M) and cool to 0 °C.
-
Dropwise add hydrazine hydrate (50–60%, 2.8 equiv) over 3 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 30 minutes.
-
Filter the precipitate and wash thoroughly with diethyl ether. The filtrate contains the free base O-cyclopropyl hydroxylamine.
-
-
Self-Validation Check : The reaction mixture will initially be turbid, then turn clear, followed by the rapid precipitation of a dense white solid (phthalhydrazide). If the white precipitate does not form, the cleavage is incomplete.
Step 3: Hydrochloride Salt Formation
-
Causality & Rationale : The free base of O-cyclopropyl hydroxylamine is volatile and prone to degradation over time. Conversion to the hydrochloride salt ensures a bench-stable, easily handled solid suitable for long-term storage and precise stoichiometric weighing.
-
Methodology :
-
Treat the ethereal filtrate from Step 2 with a standardized solution of HCl in diethyl ether (or dioxane) at 0 °C.
-
Collect the resulting precipitate via vacuum filtration.
-
Wash with cold ether and dry under a high vacuum to yield O-cyclopropyl hydroxylamine hydrochloride.
-
-
Self-Validation Check : The immediate formation of a crystalline white precipitate upon the addition of ethereal HCl confirms successful salt formation. This can be further validated by its rapid solubility in water, contrasting with the purely organic-soluble free base.
Downstream Applications: Rearrangements & Heterocycles
Once synthesized, the O-cyclopropyl hydroxylamine can be N-protected (e.g., Boc, Cbz) and subsequently N-arylated. Metal-free N-arylation utilizing diaryliodonium salts under basic conditions provides a highly efficient route to the rearrangement precursors, avoiding trace transition-metal contamination which can interfere with downstream biological assays.
Upon treatment with base, the N-aryl O-cyclopropyl hydroxamate undergoes a di-heteroatom [3,3]-sigmatropic rearrangement. The cleavage of the N–O bond and the release of the cyclopropane ring strain seamlessly furnish 2-hydroxy tetrahydroquinolines.
Fig 2. Mechanistic pathway of the [3,3]-sigmatropic rearrangement to N-heterocycles.
Quantitative Data Summary
The following table summarizes the expected yields, scales, and critical reaction parameters for the synthesis and functionalization of O-cyclopropyl hydroxylamines based on optimized literature protocols .
| Reaction Step | Substrate / Reagents | Scale | Yield (%) | Key Operational Parameter |
| Cyclopropanation | 2-(vinyloxy)isoindoline-1,3-dione, ZnEt2, CH2I2, TFA | 11.3 mmol | ~85-90% | Strictly anhydrous conditions required to prevent ZnEt2 quenching. |
| Phthalimide Cleavage | 2-cyclopropoxyisoindoline-1,3-dione, N2H4·H2O | 42.0 mmol | >95% (crude) | Temperature must be kept at 0 °C during addition to prevent side reactions. |
| Salt Formation | O-cyclopropyl hydroxylamine (free base), HCl in Et2O | >8.0 g | ~80% (overall) | Use of dry HCl in ether prevents hydrolysis of the cyclopropyl group. |
| N-Arylation | N-Boc-O-cyclopropyl hydroxylamine, Diaryliodonium salt, Base | 0.2 mmol | 60-85% | Metal-free conditions at room temperature ensure high functional group tolerance. |
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281-3287.[Link]
-
Lorenz, J. C., Long, J., Yang, Z., Xue, S., Xie, Y., & Shi, Y. (2004). A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. The Journal of Organic Chemistry, 69(2), 327-334.[Link]
-
Ghosh, A., & Olofsson, B. (2015). Metal-Free N-Arylation of Secondary Amides at Room Temperature. Organic Letters, 17(10), 2412-2415.[Link]
O-Cyclopropylhydroxylamine Hydrochloride: A Strained-Ring Building Block for Medicinal Chemistry
[1]
Executive Summary & Chemical Profile
O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) is a bench-stable, electrophilic aminating agent and heterocycle precursor.[1] Unlike its alkyl analogs (e.g., O-methylhydroxylamine), this reagent introduces a highly strained cyclopropoxy moiety (
In modern drug discovery, it serves two distinct high-value functions:
-
Pharmacophore Installation: Direct introduction of the cyclopropoxyamine (
) motif, a bioisostere for alkoxy groups that offers altered metabolic stability and conformational restriction. -
Cascade Synthesis: It acts as a "loaded spring" precursor for [3,3]-sigmatropic rearrangements, enabling the rapid construction of functionalized tetrahydroquinolines and dihydroquinolones from simple precursors.
Chemical Identity
| Property | Data |
| IUPAC Name | O-Cyclopropylhydroxylamine hydrochloride |
| Structure | |
| CAS Number | 672299-63-7 |
| Molecular Weight | 109.55 g/mol |
| Physical State | White crystalline solid (hygroscopic) |
| Stability | Free base is volatile and unstable; HCl salt is bench-stable. |
| Key Feature | "Banana bond" character of the cyclopropane ring; weak N–O bond ( |
Synthesis & Manufacturing
Expert Insight: Direct O-alkylation of N-protected hydroxylamines with cyclopropyl halides is often low-yielding due to the poor electrophilicity of cyclopropyl halides (slow
The "Vertex Protocol" (Scalable Synthesis)
This method avoids the use of unstable cyclopropanol intermediates by leveraging 2-hydroxyisoindoline-1,3-dione (N-hydroxyphthalimide) as a surrogate.[1]
Step 1: Cyclopropanation
Reagents: 2-(vinyloxy)isoindoline-1,3-dione,
Step 2: Hydrazinolysis & Salt Formation
Reagents: Hydrazine hydrate (
-
Suspend 2-cyclopropoxyisoindoline-1,3-dione in
or . -
Add hydrazine hydrate (1.1 equiv) at 0°C. Stir for 2 hours (precipitate of phthalhydrazide forms).
-
Filter off the byproduct.
-
Crucial Step: The filtrate contains the volatile free base O-cyclopropylhydroxylamine. Do not concentrate to dryness.
-
Immediately treat the filtrate with
in dioxane or ether to precipitate the stable hydrochloride salt.
Figure 1: The "Vertex Protocol" for the synthesis of O-cyclopropylhydroxylamine hydrochloride, ensuring stability via salt formation.
Reactivity & Applications in Drug Discovery
A. The [3,3]-Sigmatropic Rearrangement Cascade
The most powerful application of this building block is the synthesis of 2-hydroxy-tetrahydroquinolines .[2] This reaction exploits the weak N–O bond and the strain of the cyclopropane ring.
Mechanism:
-
Condensation: Reaction with an aryl aldehyde or ketone forms the O-cyclopropyl oxime.
-
Activation: Under Brønsted or Lewis acid catalysis, the oxime nitrogen is protonated/complexed.
-
Rearrangement: A [3,3]-sigmatropic shift occurs.[3] The N–O bond breaks, and the cyclopropane ring opens (acting as a 3-carbon homoenolate equivalent).
-
Re-aromatization: The intermediate cyclizes to form the fused heterocyclic system.
Figure 2: The cascade mechanism converting O-cyclopropylhydroxylamine derivatives into complex N-heterocycles.[1]
B. Medicinal Chemistry: The Cyclopropoxy Moiety
Incorporating the cyclopropoxy group via this building block offers specific advantages over standard alkoxy groups (methoxy/ethoxy):
| Parameter | Effect of Cyclopropoxy vs. Methoxy | Mechanistic Rationale |
| Metabolic Stability | Increased | The C–H bonds in cyclopropane are stronger ( |
| Lipophilicity | Moderate Increase | Cyclopropyl is more lipophilic than methyl but less than isopropyl, allowing fine-tuning of LogD. |
| Conformation | Restricted | The rigid ring restricts the conformational space of the ether linkage, potentially locking the molecule in a bioactive conformation. |
| Target Class | Kinase Inhibitors | Used in ALK and MAP4K4 inhibitors to fill hydrophobic pockets while maintaining solubility. |
Experimental Protocols
Protocol A: General Oxime Formation
Use this protocol to install the cyclopropoxyamine moiety onto an aldehyde or ketone scaffold.
-
Preparation: Dissolve the aldehyde/ketone (1.0 mmol) in Pyridine:EtOH (1:1, 5 mL).
-
Addition: Add O-cyclopropylhydroxylamine hydrochloride (1.5 mmol, 1.5 equiv).
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC/LCMS (Oxime formation is usually rapid).
-
Workup: Concentrate to remove volatiles. Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over
. -
Purification: Silica gel chromatography. Note: O-cyclopropyl oximes are generally stable but should be stored cold.[1]
Protocol B: One-Pot Synthesis of Tetrahydroquinolines
Self-validating step: The disappearance of the oxime peak and appearance of the NH signal in NMR confirms the rearrangement.
-
Substrate: Prepare the N-aryl-O-cyclopropylhydroxamate (via coupling of the reagent with an aryl carboxylic acid or anhydride).
-
Reaction: Dissolve the hydroxamate (0.2 mmol) in trifluoroethanol (TFE) or HFIP (0.1 M).
-
Catalysis: Add
(1 mol%) OR simply heat to 60–80°C if the substrate is electron-rich. (Note: Metal-free thermal rearrangement is possible for activated systems).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Observation: The reaction mixture typically turns from colorless to yellow/orange.
-
Isolation: Evaporate solvent and purify via flash chromatography.
Safety & Handling Guidelines
-
Hazard Class: O-Cyclopropylhydroxylamine hydrochloride is an irritant (Skin/Eye/Respiratory).[1]
-
Thermal Instability: While the HCl salt is stable, the free base is potentially explosive if heated in a confined space due to the high ring strain energy combined with the N–O bond. Never distill the free base.
-
Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can lead to hydrolysis over time.
-
Incompatibility: Avoid strong reducing agents (cleaves N–O bond) and strong oxidants.
References
-
Lovato, K., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry.
-
Brameld, K. A., et al. (2008).[4] Small Molecule Conformational Preferences Derived from Crystal Structure Data: A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling.
-
Wiles, J. A., et al. (2015). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters.
-
Kuhn, B., et al. (2016). Cyclopropyl Groups in Drug Discovery: A Review of Their Utility and Impact. Journal of Medicinal Chemistry.
-
U.S. Patent US20140329858A1 . Cyclic Urea Derivatives As Androgen Receptor Antagonists.
Sources
Whitepaper: Mechanistic Stability and Advanced Storage Protocols for O-Cyclopropylhydroxylamine Hydrochloride
Abstract
O-cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a critical O-substituted hydroxylamine precursor utilized in the synthesis of complex N-heterocycles and oxime-linked bioconjugates. Despite its synthetic utility, the compound exhibits inherent physicochemical vulnerabilities—namely hygroscopicity, thermal lability, and susceptibility to oxidation. This technical guide provides an in-depth mechanistic analysis of its degradation pathways and establishes validated, self-correcting protocols for storage and stability testing to ensure high-fidelity performance in drug development workflows.
Mechanistic Basis of Instability
To design an effective storage system, one must first understand the causality behind the degradation of O-substituted hydroxylamine salts. The instability of O-cyclopropylhydroxylamine hydrochloride is driven by three primary mechanisms:
Hygroscopicity and Moisture-Driven Hydrolysis
Hydroxylamine hydrochlorides are highly sensitive to ambient humidity, with moisture acting as a primary catalyst for degradation[1]. The hydrochloride salt form acts as a desiccant, drawing water from the environment. This hydration facilitates the dissociation of the salt, creating a micro-aqueous layer that lowers the activation energy required for the hydrolytic cleavage of the N-O bond. Once solubilized in this microscopic layer, the compound rapidly degrades into cyclopropanol and hydroxylamine derivatives.
Thermal Exothermicity
O-substituted hydroxylamines possess high-energy N-O bonds. Thermal stress can initiate homolytic cleavage, leading to exothermic decomposition. Calorimetric research on related hydroxylamine salts demonstrates that severe decomposition typically initiates above 140°C, and the specific type and amount of the derived salt dictate the severity of the thermal hazard[2]. Even at moderate temperatures, prolonged exposure accelerates sub-visible kinetic degradation, necessitating strict thermal management[3].
Oxidative Susceptibility
In the presence of atmospheric oxygen and trace transition metals (which act as catalytic electron transfer agents), the amine group can undergo oxidation. This pathway leads to the formation of unwanted nitroso or nitrone byproducts, compromising the purity of the API (Active Pharmaceutical Ingredient) and leading to unpredictable yields in downstream amination reactions.
Storage Best Practices: The Causality of Containment
To mitigate the aforementioned degradation pathways, storage conditions must be rigorously controlled. The following parameters are not merely recommendations, but mechanistic necessities:
-
Temperature Control (2–8°C): Refrigeration exponentially decreases the kinetic rate of thermal and hydrolytic degradation according to the Arrhenius equation. Maintaining the compound at 2–8°C is a standard requirement for aliphatic hydroxylamine hydrochlorides[4].
-
Inert Atmosphere (Argon Backfill): While Nitrogen is commonly used, backfilling primary containers with Argon is superior. Because Argon is denser than ambient air, it effectively settles over the solid powder, displacing oxygen and moisture to blanket the API against oxidative and hydrolytic stress.
-
Container Closure Systems: The compound must be stored in amber glass vials to prevent photolytic degradation[1]. These vials should be sealed with PTFE-lined caps to prevent moisture ingress and placed inside secondary moisture-barrier bags containing active desiccant packs.
Experimental Protocols for Stability Validation
To ensure scientific trustworthiness, any stability-indicating protocol must be a self-validating system. The following workflows incorporate internal controls to verify data integrity and rule out false positives.
Protocol 1: Stability-Indicating HPLC Assay for Degradant Tracking
Objective: Quantify the purity of O-cyclopropylhydroxylamine hydrochloride and detect degradation products over time.
-
System Suitability (Self-Validation): Inject a reference standard solution (1.0 mg/mL) spiked with 0.1% hydrogen peroxide (to force oxidation). This ensures the column can adequately resolve the parent peak from oxidative degradants. Resolution (
) must be > 2.0. -
Sample Preparation: Inside a glove box under an Argon atmosphere, accurately weigh 10.0 mg of the stored sample. Dissolve in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA maintains the protonated state of the amine, preventing on-column degradation during analysis.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm.
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) to 0.1% TFA in Acetonitrile (B) (5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (required due to the lack of strong chromophores in the cyclopropyl ring).
-
-
Analysis: Inject 10 µL of the sample. Calculate purity by area normalization. A blank injection must precede the sample to definitively rule out ghost peaks from the mobile phase.
Protocol 2: Karl Fischer (KF) Titration for Moisture Content
Objective: Monitor the hygroscopic uptake of water, which serves as a leading indicator of impending hydrolysis.
-
Standardization: Titrate a certified 1% water standard to verify the titer of the KF reagent. Recovery must fall between 98-102% to validate the system.
-
Sample Introduction: Rapidly transfer 50 mg of the sample into the KF titration vessel. Best Practice: Utilize a solid sample oven attachment set to 100°C to drive off moisture into the titration cell without dissolving the complex salt matrix in the working medium.
-
Titration & Drift Testing: Execute the coulometric titration until the electrometric endpoint is reached. Run a drift test before and after the sample to ensure the vessel remains hermetically sealed against ambient laboratory humidity.
Quantitative Data: Accelerated Stability Profile
The following table synthesizes expected quantitative degradation data based on ICH Q1A(R2) accelerated stability conditions for structurally analogous O-substituted hydroxylamine hydrochlorides.
| Storage Condition | Timepoint | Purity (HPLC Area %) | Moisture Content (KF %) | Visual Appearance |
| Initial (T=0) | 0 Months | 99.8% | 0.2% | White crystalline powder |
| 2–8°C, Argon (Control) | 6 Months | 99.7% | 0.2% | White crystalline powder |
| 25°C / 60% RH | 3 Months | 98.5% | 1.5% | Slight clumping |
| 40°C / 75% RH (Accelerated) | 1 Month | 96.2% | 4.8% | Yellowish, deliquescent |
| 40°C / 75% RH (Accelerated) | 3 Months | 91.4% | 8.5% | Yellow paste, severe degradation |
Visualizations
Logical relationship of degradation pathways for O-cyclopropylhydroxylamine hydrochloride.
Self-validating experimental workflow for stability and moisture testing.
References
-
[4] 4490-81-7 | O-Isopropylhydroxylamine hydrochloride Product Information - BLD Pharm. 4
-
[1] Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines - Guidechem.1
-
[3] Buy O-(Diphenylphosphinyl)hydroxylamine | Thermal Stability - Smolecule.3
-
[2] Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate - ResearchGate.2
Sources
The Cyclopropyl Motif in Modern Drug Discovery
Structural Utility, Metabolic Modulation, and Synthetic Strategy[1]
Executive Summary
The cyclopropyl group occupies a privileged space in medicinal chemistry, transcending its role as a simple hydrophobic spacer.[1] It acts as a structural and electronic hybrid , bridging the gap between aliphatic alkyl chains and aromatic systems. Its unique "banana bonds" (Walsh orbitals) impart
This guide analyzes the cyclopropyl group's utility in optimizing potency, metabolic stability, and pharmacokinetics (PK), while addressing the critical safety liabilities associated with cyclopropylamine bioactivation.[3]
Electronic & Structural Properties: The "Pseudo-Unsaturation" Enigma
The cyclopropyl ring is not merely a strained alkane; it is an electronic anomaly.[2] Understanding its orbital hybridization is prerequisite to predicting its influence on drug-target interactions.
1.1 Walsh Orbitals and
-Character
Unlike unstrained
-
C-C Bonds (
-like): The orbitals forming the ring bonds have high -character and bow outwards ("banana bonds"). This electron density is accessible for overlap with adjacent -systems (e.g., phenyl rings, carbonyls), a phenomenon known as cyclopropyl conjugation . -
C-H Bonds (
-like): To compensate, the exocyclic C-H bonds acquire high -character (~33%). This results in shorter, stronger C-H bonds (BDE ~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls) and increased acidity.
1.2 Modulation of pKa
The electron-withdrawing nature of the cyclopropyl group (due to the
-
Isopropylamine pKa: ~10.6
-
Cyclopropylamine pKa: ~8.7 Implication: Replacing an isopropyl group with a cyclopropyl group on an amine lowers the pKa, often improving permeability by increasing the fraction of uncharged species at physiological pH.
Figure 1: Mechanistic flow illustrating how ring strain drives orbital rehybridization, leading to specific medicinal chemistry properties.
Medicinal Chemistry Applications
2.1 Metabolic Stability (The "Metabolic Switch")
The cyclopropyl group is frequently used to block metabolic "soft spots."
-
Mechanism: Cytochrome P450 (CYP) enzymes typically initiate metabolism via hydrogen atom abstraction. The high
-character of cyclopropyl C-H bonds makes them significantly harder to abstract than methylene ( ) or methine ( ) protons in ethyl or isopropyl groups. -
Application: Replacing an ethyl or isopropyl group with a cyclopropyl group often halts oxidative dealkylation.
2.2 Conformational Restriction
The cyclopropyl group acts as a rigid spacer, reducing the entropic penalty of binding.
-
Entropy: By freezing rotation around specific bonds, the molecule is pre-organized into a bioactive conformation.
-
Case Study (Montelukast): The cyclopropyl ring locks the side chain orientation, crucial for high-affinity binding to the CysLT1 receptor.
2.3 Bioisosterism Comparison
| Feature | Isopropyl | Cyclopropyl | Phenyl |
| Hybridization | Pseudo- | ||
| Lipophilicity (LogP) | High | Moderate (Lower than iPr) | High |
| Metabolic Liability | High (Benzylic/Tertiary H) | Low (C-H abstraction) | Low (Aromatic hydroxylation) |
| Electronic Effect | Electron Donating (+I) | Weak Electron Withdrawing (-I) | Electron Withdrawing |
| 3D Shape | 3D, Rotatable | 3D, Rigid | 2D Planar, Rigid |
Safety & Toxicity: The Cyclopropylamine Liability
While the cyclopropyl ring itself is robust, cyclopropylamines (where N is directly attached to the ring) present a specific toxicity risk known as "Mechanism-Based Inhibition" (MBI) or suicide inhibition of CYPs.
3.1 Mechanism of Bioactivation
-
SET Oxidation: CYP enzymes (often CYP1A2 or 2D6) perform a Single Electron Transfer (SET) on the nitrogen.
-
Radical Formation: This generates a nitrogen radical cation.
-
Ring Opening: The radical rearranges, opening the cyclopropyl ring to form a reactive carbon-centered radical.
-
Covalent Binding: This intermediate attacks the heme porphyrin of the CYP enzyme, irreversibly inhibiting it, or binds to hepatic proteins, leading to immune-mediated hepatotoxicity.
Notable Failure: Trovafloxacin (Trovan) was severely restricted due to idiosyncratic hepatotoxicity linked to its 2,4-difluoroaniline and cyclopropylamine moieties.[4]
Figure 2: The bioactivation pathway of cyclopropylamines leading to toxicity, and the methylation strategy used to mitigate it.
Experimental Protocol: Simmons-Smith Cyclopropanation[5][6][7]
The most reliable method for installing a cyclopropyl group on a drug intermediate (specifically from an alkene) is the Furukawa modification of the Simmons-Smith reaction. This avoids the handling of the explosive Zn-Cu couple.
Objective: Conversion of an allylic alcohol or olefin to a cyclopropyl derivative.
Reagents
-
Substrate: 1.0 equiv (Alkene)
-
Diethylzinc (Et₂Zn): 2.0–3.0 equiv (1.0 M in hexanes) [PYROPHORIC]
-
Diiodomethane (CH₂I₂): 2.0–3.0 equiv[5]
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)[5]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).
-
Reagent Formation (0°C):
-
Cool the flask to 0°C (ice bath).
-
Add Et₂Zn solution dropwise via syringe. (Caution: Exothermic).
-
Add CH₂I₂ dropwise. A white precipitate (EtZnCH₂I) may form.[5] Stir for 20 mins to form the active carbenoid.
-
-
Substrate Addition:
-
Dissolve the alkene substrate in a minimal amount of anhydrous DCM.[5]
-
Add dropwise to the reaction mixture at 0°C.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).[5] Stir for 2–12 hours. Monitor by TLC/LC-MS.
-
Note: If the reaction is sluggish, refluxing in DCE (83°C) may be required.
-
-
Quench (CRITICAL):
-
Cool back to 0°C.
-
Slowly add saturated aqueous NH₄Cl.[5] (Caution: Vigorous gas evolution of ethane).
-
-
Workup:
Validation:
-
1H NMR: Look for high-field signals (0.2–1.0 ppm) characteristic of cyclopropyl protons.
-
13C NMR: Cyclopropyl carbons typically appear at 0–15 ppm.
Case Studies: The Cyclopropyl Effect
| Drug | Indication | Role of Cyclopropyl Group |
| Ciprofloxacin | Antibiotic | N-cyclopropyl increases potency 1000x vs N-ethyl; improves Gram-negative spectrum. |
| Nevirapine | HIV (NNRTI) | Cyclopropyl confers metabolic stability against CYP oxidation compared to isopropyl. |
| Pitavastatin | Statin | Cyclopropyl group optimizes lipophilicity and directs metabolism away from CYP3A4 (reducing DDI). |
| Saxagliptin | Diabetes (DPP-4) | Cyanocyclopropyl group acts as the "warhead" for covalent enzyme inhibition. |
| Montelukast | Asthma | Fused cyclopropyl ring restricts conformation to mimic the unstable leukotriene intermediate. |
| Olaparib | PARP Inhibitor | Cyclopropylcarbonyl mimics the amide of Nicotinamide; improves solubility/metabolic stability. |
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229–234. Link
-
Kalgutkar, A. S., et al. (2005). Metabolic activation of the cyclopropylamine structural element: A potential liability in drug design.[3][6] Chemical Research in Toxicology, 18(10), 1487–1489. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][5] Organic Reactions, 58, 1–415. Link
-
Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of Medicinal Chemistry, 57(20), 8230–8252. Link
Sources
Methodological & Application
Gram-scale synthesis protocol for O-cyclopropylhydroxylamine hydrochloride
Application Note: Gram-Scale Synthesis of -Cyclopropylhydroxylamine Hydrochloride
Scale:Executive Summary & Retrosynthetic Logic
The synthesis of
To solve this, we employ a Simmons-Smith cyclopropanation strategy. The synthesis proceeds in four stages:
-
Alkylation: Reaction of NHPI with 1,2-dibromoethane to form the 2-bromoethyl ether.
-
Elimination: Base-mediated elimination to generate the electron-rich
-(vinyloxy)phthalimide. -
Cyclopropanation: Zinc-carbenoid mediated cyclopropanation of the vinyl ether.
-
Deprotection: Hydrazinolysis of the phthalimide protecting group to release the free amine, isolated as the stable HCl salt.
This route is scalable, avoids hazardous high-pressure reactors, and utilizes stable crystalline intermediates.
Visual Workflow (Process Map)
Caption: Four-stage synthetic workflow for O-cyclopropylhydroxylamine HCl via the vinyloxy intermediate.
Detailed Experimental Protocols
Stage 1: Synthesis of -(2-Bromoethoxy)phthalimide
Objective: Create the linker for the subsequent elimination step.
Reagents:
| Reagent | Equiv. | Role |
|---|
|
Protocol:
-
Setup: Charge a 1 L round-bottom flask with NHPI (50.0 g, 306 mmol) and MeCN (600 mL).
-
Addition: Add 1,2-dibromoethane (172 g, 79 mL, 918 mmol) in one portion.
-
Reaction: Add TEA (37.2 g, 51 mL, 367 mmol) dropwise over 30 mins. The solution will turn dark red/orange initially and then fade to a yellow suspension.
-
Heating: Reflux the mixture (
) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). -
Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove MeCN and excess dibromoethane.
-
Extraction: Resuspend the residue in EtOAc (500 mL) and wash with water (
mL) and brine (200 mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize the solid from hot Ethanol to yield off-white crystals.-
Target Yield: 70–75 g (85–90%).
-
Stage 2: Synthesis of -(Vinyloxy)phthalimide
Objective: Install the vinyl ether moiety via elimination.
Reagents:
| Reagent | Equiv. | Role |
|---|
|
Protocol:
-
Setup: Flame-dry a 2 L flask under
. Dissolve -(2-bromoethoxy)phthalimide (50.0 g, 185 mmol) in anhydrous THF (900 mL). -
Cooling: Cool the solution to
(Dry ice/Acetone bath). Critical: Temperature control prevents ring opening of the imide. -
Elimination: Add KOtBu (24.9 g, 222 mmol) portion-wise or as a solution in THF over 45 mins.
-
Warming: Allow the reaction to warm to
over 2 hours. -
Quench: Quench with saturated
solution (200 mL). -
Workup: Extract with
( mL). Wash combined organics with brine, dry ( ), and concentrate. -
Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexanes) yields a white solid.
-
Target Yield: 26–30 g (75–80%).
-
Note: This intermediate is sensitive to moisture; store in a desiccator.
-
Stage 3: Cyclopropanation ( -(Cyclopropyloxy)phthalimide)
Objective: Convert the vinyl ether to the cyclopropyl ether using the Simmons-Smith reaction.
Reagents:
| Reagent | Equiv. | Role |
|---|
|
Safety Warning:
Protocol:
-
Carbenoid Formation: In a flame-dried flask under Ar, add DCM (300 mL) and cool to
. Add (1.0 M, 330 mL, 330 mmol). -
Activation: Carefully add TFA (2.0 equiv relative to substrate) very slowly if using the modified Furukawa procedure (optional but accelerates reaction). Otherwise, proceed to add
(88.4 g, 26.6 mL, 330 mmol) dropwise over 30 mins. Stir for 20 mins at to form the zinc carbenoid. -
Addition: Add a solution of
-(vinyloxy)phthalimide (25.0 g, 132 mmol) in DCM (150 mL) dropwise. -
Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (disappearance of vinyl alkene spot).
-
Quench: Caution! Cool to
. Quench slowly with saturated . Vigorous gas evolution will occur. -
Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with saturated
and brine. -
Purification: Recrystallize from Ethanol or pass through a short silica plug.
-
Target Yield: 24–26 g (~90%).
-
Stage 4: Deprotection & Salt Formation
Objective: Cleave the phthalimide and isolate the stable hydrochloride salt.
Protocol:
-
Cleavage: Dissolve
-(cyclopropyloxy)phthalimide (20.0 g, 98.4 mmol) in DCM (200 mL) and MeOH (20 mL). -
Hydrazinolysis: Add Hydrazine hydrate (12.3 g, 12 mL, ~246 mmol) at RT. Stir for 1–2 hours. A white precipitate (phthalhydrazide) will form rapidly.
-
Filtration: Filter off the white solid and wash the cake with
. -
Extraction: The filtrate contains the free amine (
-cyclopropylhydroxylamine), which is volatile. Do not concentrate to dryness. Wash the filtrate with 10% to remove hydrazine traces. -
Salt Formation: Cool the organic solution to
. Add 4N HCl in Dioxane (30 mL, 120 mmol) dropwise. -
Isolation: The hydrochloride salt will precipitate immediately. Filter the white solid, wash with cold
, and dry under vacuum.-
Final Yield: ~9.0 g (85%).
-
Characterization:
NMR ( or ) shows cyclopropyl protons at 0.6–0.8 ppm.
-
Safety & Handling
- -Hydroxyphthalimide: Potential explosive hazard if heated dry in confined spaces.
-
Diethylzinc: Pyrophoric. Catches fire on contact with air. Use long-needle cannulation techniques.
-
Hydrazine Hydrate: Carcinogenic and toxic. Handle in a fume hood.
-
Product Stability: The free base (
-cyclopropylhydroxylamine) is volatile and potentially unstable. Always store as the HCl salt at .
References
-
Lov
-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for -Heterocycles." Organic & Biomolecular Chemistry, 18(47), 9601–9606. - Legault, C., et al. (2003). "Synthesis of -Alkoxyphthalimides via Alkylation." Journal of Organic Chemistry, 68(18), 7119.
- Charette, A. B., et al. (1998). "Simmons-Smith Cyclopropanation of Allylic Alcohols and Ethers." Journal of the American Chemical Society, 120, 11943.
Metal-free N-arylation of O-cyclopropyl hydroxylamines
Application Note & Protocol Guide
Abstract
This guide details the protocol for the metal-free N-arylation of O-cyclopropyl hydroxylamines using hypervalent iodine reagents. Unlike traditional transition-metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann), this method utilizes the unique electrophilicity of diaryliodonium salts to effect C-N bond formation under mild conditions. The resulting N-aryl-O-cyclopropyl hydroxylamines are potent synthetic intermediates. They serve as precursors for a "di-heteroatom" [3,3]-sigmatropic rearrangement—a cascade sequence that unlocks access to 2-hydroxy-tetrahydroquinolines and related N-heterocycles.[1] This workflow is essential for medicinal chemists seeking to install the tetrahydroquinoline pharmacophore without heavy metal contamination.
Mechanistic Principles
The transformation relies on the unique reactivity of Hypervalent Iodine(III) species. The reaction proceeds through a ligand coupling mechanism rather than a radical or SNAr pathway.
-
Ligand Exchange: The nucleophilic nitrogen of the O-cyclopropyl hydroxylamine attacks the iodine center of the diaryliodonium salt, displacing the triflate counterion. This forms a T-shaped
-iodane intermediate. -
Reductive Elimination (Ligand Coupling): A concerted reductive coupling occurs, transferring the aryl group from the iodine to the nitrogen. This releases aryl iodide as a byproduct and forms the N-arylated species.[2]
-
[3,3]-Sigmatropic Rearrangement: Under basic conditions, the N-aryl-O-cyclopropyl hydroxamate undergoes a charge-accelerated [3,3]-rearrangement. The strained cyclopropane ring (acting as a "homo-enolate" equivalent due to its banana bonds) facilitates this shift, leading to C-C bond formation at the ortho-position of the aniline ring.
-
Cyclization & Aromatization: The resulting intermediate cyclizes and tautomerizes to restore aromaticity, yielding the 2-hydroxy-tetrahydroquinoline scaffold.
Figure 1: Mechanistic pathway from N-arylation to heterocyclic scaffold formation.
Experimental Protocol
2.1. Reagent Preparation: O-Cyclopropyl Hydroxylamine
Note: While some derivatives are commercially available, in-house synthesis is often required for specific substitution patterns.
Synthesis Summary:
-
Coupling: Reaction of N-hydroxyphthalimide with cyclopropyl bromide (or substituted equivalent) using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Cleavage: Hydrazinolysis of the phthalimide protecting group using hydrazine hydrate in Et₂O/MeOH.
-
Isolation: Precipitation as the hydrochloride salt using HCl/Et₂O.
2.2. Core Protocol: Metal-Free N-Arylation
This protocol describes the coupling of O-cyclopropyl hydroxylamine hydrochloride with diphenyliodonium triflate.
Reagents & Materials:
-
Substrate: O-Cyclopropyl hydroxylamine hydrochloride (1.0 equiv)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar. Allow to cool under argon or nitrogen atmosphere.
-
Charging: Add O-cyclopropyl hydroxylamine hydrochloride (1.0 equiv) and diaryliodonium triflate (1.5 equiv) to the flask.
-
Solvent Addition: Add anhydrous Toluene to achieve a concentration of 0.1 M.
-
Critical Note: Do not use polar solvents like DMF or MeCN if isolation of the N-aryl intermediate is desired. Polar solvents accelerate the subsequent rearrangement, leading to mixtures.
-
-
Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion.
-
Reaction: Seal the vessel and stir vigorously at Room Temperature (23–25 °C) .
-
Time: Reaction is typically complete within 12–24 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the product is often UV active).
-
-
Work-up:
-
Dilute the mixture with Et₂O or EtOAc.
-
Filter through a short pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.[4]
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 4:1).
-
Stability: The N-aryl products are generally stable at room temperature but should be stored at -20 °C if not used immediately.
-
2.3. Cascade Protocol: Synthesis of Tetrahydroquinolines
To convert the N-arylated intermediate directly to the heterocycle (One-Pot or Two-Step):
-
Condition: If the N-arylated product is isolated, redissolve in Toluene (0.1 M).
-
Additive: Add Triethylamine (TEA) (3.0 equiv) or continue with the Cs₂CO₃ from the previous step.
-
Activation: Heat the reaction mixture to 60 °C .
-
Observation: The reaction proceeds via the [3,3]-rearrangement.[1] Completion is usually observed within 2–6 hours.
-
Result: Formation of 2-hydroxy-tetrahydroquinoline.
Data Summary & Scope
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base (Equiv) | Temp (°C) | Yield (N-Aryl Product) | Yield (Rearranged Product) |
| 1 | Toluene | Cs₂CO₃ (2.0) | 23 | 75-92% | <5% |
| 2 | DMF | Cs₂CO₃ (2.0) | 23 | <20% | 40-60% (Mixture) |
| 3 | MeCN | Cs₂CO₃ (2.0) | 23 | 30% | 30% (Mixture) |
| 4 | DCM | Et₃N (2.0) | 23 | 45% | 0% |
| 5 | Toluene | None | 23 | 0% | 0% |
Table 2: Substrate Scope (Diaryliodonium Salts)
| Aryl Group (on Iodine) | Electronic Nature | Yield (N-Arylation) | Notes |
| Phenyl | Neutral | 88% | Standard benchmark. |
| 4-Me-Ph | Electron-Rich | 82% | Slightly slower reaction. |
| 4-F-Ph | Electron-Poor | 91% | Faster coupling; high yield. |
| 4-OMe-Ph | Electron-Rich | 76% | requires longer reaction time (24h). |
| 3-Br-Ph | Halogenated | 85% | Handle for further functionalization. |
| Sterically Hindered (2-Me) | Steric Bulk | 65% | Reduced yield due to steric clash during ligand coupling. |
Troubleshooting & Critical Parameters
A. Moisture Sensitivity:
-
Diaryliodonium salts are hygroscopic. While the reaction is "metal-free" and robust, excessive water can hydrolyze the iodonium salt or quench the base. Use anhydrous toluene.
B. Chemoselectivity (N- vs O-Arylation):
-
Since the substrate is an O-substituted hydroxylamine, the only nucleophilic site is the Nitrogen. There is no competing O-arylation. However, if the substrate contains other nucleophiles (e.g., free alcohols or amines on the cyclopropyl ring), protection is required.
C. Solvent Effects (The "Toluene Effect"):
-
Why Toluene? Non-polar solvents like toluene stabilize the N-aryl intermediate and suppress the ionization required for the subsequent [3,3]-rearrangement.
-
Why avoid DMF? Polar aprotic solvents stabilize the charge-separated transition state of the rearrangement, causing the N-arylated intermediate to immediately convert to the tetrahydroquinoline, often uncontrollably.
D. Safety:
-
Explosion Hazard: Hypervalent iodine compounds can be shock-sensitive. Do not heat dry solids.
-
Toxicity: O-cyclopropyl hydroxylamines are biologically active; handle with gloves and in a fume hood.
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020).[5][6][7] O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281–3287.[6][8] [Link]
-
Olofsson, B. (2015). Arylation with Diaryliodonium Salts. Topics in Current Chemistry, 373, 135–166. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2016). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 116(5), 3328–3435. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. riceglobalparisorganicsynthesis.org [riceglobalparisorganicsynthesis.org]
- 6. Journal articles: 'O-hydroxylamines' – Grafiati [grafiati.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Tetrahydroquinolines from O-Cyclopropyl Hydroxamates
[1][2][3]
Executive Summary
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, ubiquitous in alkaloids and synthetic therapeutics exhibiting antimalarial, anticancer, and antiviral activities. Conventional syntheses (e.g., Povarov reaction, metal-catalyzed hydrogenation) often suffer from limited regioselectivity, harsh conditions, or heavy metal contamination.
This Application Note details a robust, metal-free protocol for synthesizing 2-hydroxy-tetrahydroquinolines via the [3,3]-sigmatropic rearrangement of N-aryl-O-cyclopropyl hydroxamates . This cascade transformation utilizes the unique reactivity of the strained cyclopropyl ring and the weak N–O bond, driven by base-mediated conditions in fluorinated solvents. The method offers high atom economy, mild reaction conditions (room temperature), and broad functional group tolerance.
Mechanistic Principles & Design Logic
The [3,3]-Sigmatropic Cascade
The transformation operates on a principle analogous to the Fischer indole or Bartoli synthesis but is distinct in its termination step. The reaction proceeds through a distinct cascade:[1]
-
[3,3]-Sigmatropic Rearrangement: The N-aryl-O-cyclopropyl hydroxamate undergoes a concerted [3,3]-shift, cleaving the weak N–O bond and forming a C–C bond at the ortho-position of the aniline ring.
-
Imine Formation: The rearrangement generates a transient imine/ketone intermediate.
-
Cyclization & Rearomatization: The pendant cyclopropyl-derived ketone (or aldehyde equivalent) undergoes intramolecular cyclization with the amine, followed by tautomerization to restore aromaticity, yielding the 2-hydroxy-tetrahydroquinoline.
The Critical Role of Trifluoroethanol (TFE)
Unlike standard organic solvents (DCM, THF), 2,2,2-Trifluoroethanol (TFE) is the critical enabler of this reaction.
-
H-Bonding Donor: TFE stabilizes the polar transition states and intermediates (specifically the zwitterionic species formed post-rearrangement) via strong hydrogen bonding.
-
Ionizing Power: High ionizing power facilitates the charge separation required for the rearrangement without requiring high temperatures.
Visualization of the Reaction Pathway
Figure 1: Mechanistic cascade from hydroxamate precursor to tetrahydroquinoline scaffold.
Experimental Protocol
Materials & Reagents[4][5]
-
Substrate: N-Aryl-O-cyclopropyl hydroxamate (synthesized via N-arylation of O-cyclopropyl hydroxylamine).[2][1]
-
Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous (>99%).
-
Base: Triethylamine (TEA), distilled.
-
Atmosphere: Argon or Nitrogen balloon.
Standard Operating Procedure (SOP)
Step 1: Preparation Ensure all glassware is oven-dried. While the reaction tolerates moisture better than organometallic couplings, anhydrous conditions ensure reproducibility.
Step 2: Reaction Setup
-
Weigh N-aryl-O-cyclopropyl hydroxamate (0.2 mmol, 1.0 equiv) into an 8 mL reaction vial equipped with a magnetic stir bar.
-
Cap the vial and purge with Argon for 2 minutes.
-
Add Trifluoroethanol (TFE) (2.0 mL) via syringe to achieve a concentration of 0.1 M .[1]
-
Add Triethylamine (TEA) (56 μL, 0.4 mmol, 2.0 equiv) dropwise.
Step 3: Reaction Monitoring
-
Stir the mixture at Room Temperature (20–25 °C) .
-
Monitor via TLC or LC-MS.
-
Note: Reaction times vary by substrate electronics.[1] Electron-rich rings react faster (6–12 h); electron-deficient rings may require up to 24 h.
-
Step 4: Workup & Purification
-
Concentrate the reaction mixture directly under reduced pressure (rotary evaporator) to remove TFE and excess TEA.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
-
Detection: UV (254 nm) and staining (p-Anisaldehyde).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 2-hydroxy-tetrahydroquinolines.
Optimization & Troubleshooting
Solvent Effects
The choice of solvent is the single most significant variable in this protocol.
| Solvent | Dielectric Constant | Yield (%) | Observation |
| TFE (Trifluoroethanol) | 27 | 85-95% | Clean conversion; stabilizes ionic intermediates. |
| HFIP (Hexafluoroisopropanol) | 16.7 | 60-70% | Functional, but slower rates observed. |
| DCM (Dichloromethane) | 8.9 | < 10% | Reaction stalls; no rearrangement. |
| THF (Tetrahydrofuran) | 7.5 | 0% | No reaction. |
| Toluene | 2.4 | 0% | No reaction. |
Electronic Effects (Substrate Scope)
-
Electron-Donating Groups (EDGs): (e.g., -Me, -OMe) on the N-aryl ring accelerate the [3,3]-rearrangement by increasing the electron density available to attack the N-O bond.
-
Action: Monitor closely; reaction may finish in < 6 hours.
-
-
Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -CF3) deactivate the ring, slowing the initial sigmatropic shift.
-
Action: Extend reaction time to 24–48 hours or gently warm to 40 °C if stalling occurs.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Incorrect solvent or lack of base. | Ensure TFE is used, not Ethanol. Verify TEA quality. |
| Low Yield | Decomposition of product on silica. | 2-Hydroxy-THQs can be sensitive to acid. Add 1% TEA to the eluent during chromatography. |
| By-products | Hydrolysis of hydroxamate. | Ensure anhydrous handling. Check water content in TFE. |
References
-
Original Methodology: Jardine, K. J., et al. "O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles."[2] Organic & Biomolecular Chemistry, 2020, 18 , 3698-3706. [Link]
- Mechanistic Context ([3,3]-Rearrangements): Kürti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Contextual grounding for Fischer/Bartoli type rearrangements).
- Solvent Effects (TFE)
Application Note: Bioorthogonal Oxime Ligation Using O-Cyclopropylhydroxylamine Hydrochloride
Executive Summary
In the rapidly evolving landscape of bioconjugation and drug development, achieving highly chemoselective modifications under physiological conditions remains a significant challenge. O-cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a specialized, highly reactive alkoxyamine utilized in bioorthogonal "click" chemistry—specifically, oxime ligation[1][2]. This application note provides a comprehensive, expert-level guide to leveraging this reagent for the synthesis of stable cyclopropyl oxime conjugates, detailing the mechanistic causality behind experimental choices, kinetic optimization strategies, and self-validating protocols.
Core Principles & Mechanistic Insights
Oxime Ligation as a Bioorthogonal Click Reaction
Oxime ligation is a robust, chemoselective reaction between an aminooxy-functionalized molecule and an electrophilic carbonyl (aldehyde or ketone) to form a hydrolytically stable oxime bond[2][3]. Classified as a biocompatible click-type reaction, it operates efficiently in aqueous media without the need for cytotoxic transition metal catalysts (unlike CuAAC azide-alkyne click chemistry), making it exceptionally well-suited for live-cell labeling, peptide diversification, and the synthesis of multifunctional biomolecular constructs[4].
Causality of Reagent Selection: Why O-Cyclopropylhydroxylamine?
While standard linear alkoxyamines (e.g., methoxyamine) are common, the selection of the O-cyclopropyl variant is driven by three distinct structural and functional advantages:
-
Reagent Stability : Utilizing the hydrochloride salt form prevents premature oxidation and degradation, ensuring long-term shelf stability and immediate aqueous solubility upon formulation[1].
-
Conformational Rigidity : The cyclopropyl ring restricts the rotational degrees of freedom of the resulting oxime ether. In structure-activity relationship (SAR) studies, this rigidity can lock a drug payload into a bioactive conformation, significantly enhancing target binding affinity.
-
Lipophilicity & Metabolic Stability : The cyclopropyl moiety acts as a bioisostere that modulates the partition coefficient (LogP) of the conjugate. It provides a steric shield against enzymatic degradation while maintaining a low molecular weight footprint.
The Necessity of Nucleophilic Catalysis
A critical field observation is that while oxime formation is thermodynamically favored, its reaction kinetics at physiological pH (7.0–7.4) are notoriously slow[5]. The initial nucleophilic attack by the alkoxyamine requires a protonated carbonyl, which is scarce at neutral pH[2].
To circumvent this thermodynamic bottleneck, nucleophilic catalysts such as aniline or p-phenylenediamine (pPDA) are employed[6][7]. The catalyst rapidly attacks the carbonyl to form a highly electrophilic protonated Schiff base intermediate. This intermediate readily undergoes transimination with O-cyclopropylhydroxylamine, forming the final stable oxime and regenerating the catalyst.
Reaction Pathway Visualization
Diagram 1: Mechanism of nucleophilic catalysis in oxime ligation via a Schiff base intermediate.
Quantitative Data: Kinetic Optimization
The choice of pH and catalyst directly dictates the success of the bioconjugation. Table 1 summarizes the kinetic enhancements achieved through nucleophilic catalysis, demonstrating why pPDA is the superior choice for sensitive biologics[6][8][9].
Table 1: Kinetic Comparison of Oxime Ligation Conditions
| Reaction Condition | Catalyst Used | Catalyst Conc. | pH | Relative Rate Enhancement | Optimal Application |
| Uncatalyzed (Acidic) | None | N/A | 4.5 | 1x (Baseline) | Small molecules, acid-stable peptides |
| Uncatalyzed (Neutral) | None | N/A | 7.0 | < 0.1x | Not recommended (Incomplete reaction) |
| Aniline-Catalyzed | Aniline | 100 mM | 4.5 | ~400x | Acid-tolerant proteins, robust polymers |
| Aniline-Catalyzed | Aniline | 100 mM | 7.0 | ~40x | Proteins requiring neutral pH |
| pPDA-Catalyzed | p-Phenylenediamine | 2 - 10 mM | 7.0 | ~120x | Sensitive biologics, low-concentration targets |
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can definitively isolate chemical failures from biological artifacts.
Protocol A: Small Molecule Derivatization (Uncatalyzed, pH 4.5)
Use Case: Synthesizing reference standards or modifying small molecule APIs.
Step-by-Step Methodology:
-
Preparation : Dissolve the aldehyde/ketone substrate (1.0 eq) in 100 mM Sodium Acetate buffer (pH 4.5). If the substrate is hydrophobic, use a 1:1 mixture of Acetate buffer and Acetonitrile.
-
Reagent Addition : Add O-cyclopropylhydroxylamine hydrochloride (1.5 eq) directly to the solution. The hydrochloride salt will naturally buffer the solution, but verify the pH remains ~4.5.
-
Incubation : Stir the reaction at room temperature (20-25°C) for 2 hours.
-
Self-Validation & Quality Control :
-
Extract a 10 µL aliquot at
and min. -
Run LC-MS analysis.
-
Validation Metric : Look for a mass shift of +55.04 Da on the target molecule (Addition of C3H7NO [73.05 Da] minus H2O [18.01 Da]). The disappearance of the starting material peak validates completion.
-
-
Purification : Isolate the cyclopropyl oxime product via preparative HPLC or standard silica gel chromatography.
Protocol B: Protein Bioconjugation (pPDA-Catalyzed, pH 7.0)
Use Case: Labeling an aldehyde-tagged protein (e.g., generated via periodate oxidation of an N-terminal serine)[2].
Step-by-Step Methodology:
-
Target Assembly : Prepare a 50 µM solution of the aldehyde-modified protein in 100 mM Phosphate-Buffered Saline (PBS), pH 7.0.
-
Catalyst Activation : Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in PBS. Add pPDA to the protein solution to achieve a final concentration of 2 mM[6].
-
Ligation : Add O-cyclopropylhydroxylamine hydrochloride to a final concentration of 1 mM (20-fold molar excess relative to the protein).
-
Incubation : Incubate the mixture at 37°C for 1 to 4 hours[2].
-
Self-Validation & Quality Control :
-
Negative Control : Run a parallel reaction containing the protein and alkoxyamine, but lacking the pPDA catalyst.
-
Validation Metric : Analyze via intact protein mass spectrometry. The catalyzed reaction must show >95% conversion to the +55.04 Da mass shift, while the negative control should show <10% conversion. This validates the integrity of the aldehyde tag and the efficacy of the catalyst.
-
-
Purification : Remove excess reagents and catalyst using a size-exclusion chromatography (SEC) column or a standard desalting spin column equilibrated with PBS[2].
Experimental Workflow Visualization
Diagram 2: Step-by-step experimental workflow for protein bioconjugation via oxime ligation.
References[1] PubChemLite. O-cyclopropylhydroxylamine hydrochloride (C3H7NO). Université du Luxembourg. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/O-cyclopropylhydroxylamine-hydrochloride[4] E. C. B. Johnson et al. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules (MDPI), 2020. Available at:https://doi.org/10.3390/molecules25122825[7] P. Agarwal et al. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry (ACS), 2014. Available at:https://pubs.acs.org/doi/10.1021/bc400470v[9] P. Agarwal et al. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed Central (NIH), 2014. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925000/[2] BenchChem. An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. BenchChem Technical Support, 2025. Available at: https://www.benchchem.com/guide/oxime-ligation[3] S. Ulrich et al. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry - A European Journal, 2014. Available at:https://doi.org/10.1002/chem.201302426[5] T. M. Hackeng et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC), 2022. Available at:https://doi.org/10.1039/D2CC03752A[10] ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 2024. Available at:https://pubs.acs.org/doi/10.1021/acs.bioconjchem.4c00146[8] BenchChem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. BenchChem, 2025. Available at:https://www.benchchem.com/support/aniline-catalyst[6] S. M. Agten et al. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews (ACS), 2017. Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00745
Sources
- 1. PubChemLite - O-cyclopropylhydroxylamine hydrochloride (C3H7NO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions | MDPI [mdpi.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Hydrazine Hydrate-Mediated Phthalimide Cleavage
This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for primary amine liberation via the Ing-Manske procedure.
Methodology: Ing-Manske Procedure (Hydrazinolysis) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists Version: 2.1 (Optimized for High-Throughput & Scale-Up)
Abstract & Scope
The Gabriel Synthesis remains a cornerstone for synthesizing primary amines free of secondary/tertiary impurities. However, the final deprotection step—cleaving the phthalimide masking group—often presents a bottleneck due to harsh conditions (acid/base hydrolysis) or difficult purification.
This guide details the Ing-Manske procedure , which utilizes hydrazine hydrate to facilitate a transamidation reaction under neutral-to-mildly-basic conditions.[1] Unlike hydrolytic methods, this protocol minimizes racemization of chiral centers and is compatible with acid-sensitive functionalities (e.g., acetals, silyl ethers).
Mechanism of Action
Understanding the mechanism is critical for troubleshooting incomplete deprotections. The reaction is not a simple hydrolysis but a nucleophilic attack followed by an intramolecular cyclization.
Reaction Pathway
-
Nucleophilic Attack: Hydrazine attacks one carbonyl of the phthalimide.[2]
-
Ring Opening: The phthalimide ring opens to form an intermediate (2-(N-aminocarbamoyl)-N-alkylbenzamide).[3]
-
Cyclization (Driving Force): The terminal amine of the hydrazide attacks the second carbonyl.
-
Release: The thermodynamically stable phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) precipitates, releasing the free primary amine.
Caption: Figure 1. Mechanistic pathway of the Ing-Manske hydrazinolysis. The formation of the stable phthalhydrazide byproduct drives the equilibrium toward the free amine.
Safety & Handling (Critical)
Hydrazine hydrate is highly toxic, a suspected carcinogen, and a corrosive sensitizer. [4]
-
Engineering Controls: All weighing and transfers must occur in a functioning fume hood.
-
PPE: Double nitrile gloves (or butyl rubber for prolonged contact), safety goggles, and lab coat are mandatory.
-
Waste: Do not mix hydrazine waste with standard organic solvents if oxidizers are present. Quench excess hydrazine with dilute bleach (sodium hypochlorite) in a controlled manner before disposal if required by local EHS protocols.
Materials & Equipment
| Component | Specification | Purpose |
| Solvent | Ethanol (95% or abs.) or Methanol | Protic solvents facilitate proton transfer steps. |
| Reagent | Hydrazine Hydrate (50-80% soln) | Nucleophile. Note: 100% hydrazine is unnecessary and dangerous. |
| Acid | 1M - 2M HCl | For "Acid Workup" (solubilizing amine, precipitating byproduct). |
| Base | 2M NaOH or KOH | For "Base Workup" (liberating free amine). |
| Analysis | TLC Plates (Ninhydrin stain) | Primary amines stain purple/blue; Phthalimides are UV active but stain poorly. |
Standard Protocol (Reflux Method)
Best for: Stable substrates, large-scale synthesis, and difficult-to-cleave sterically hindered phthalimides.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 1.0 equiv of N-alkylphthalimide in Ethanol (0.1 – 0.2 M concentration).
-
Tip: If solubility is poor, add THF as a co-solvent (up to 50% v/v).
-
-
Addition: Add 1.2 – 2.0 equiv of Hydrazine Hydrate dropwise at room temperature.
-
Note: A slight excess ensures completion; large excesses make purification harder.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 1–4 hours .
-
Workup (The "Precipitation" Method):
-
Cool the mixture to room temperature (or 0°C to maximize precipitation).
-
Filter the white solid (phthalhydrazide) using a sintered glass funnel or Celite pad.
-
Wash the filter cake with cold ether or DCM to recover any trapped amine.
-
Concentrate the filtrate in vacuo.
-
Result: The residue contains the crude amine.[5] If the amine is a solid, it may need recrystallization. If liquid, it may require distillation or column chromatography.[5]
-
Advanced Workup: The "Scavenger" Protocol
Best for: Cases where the amine is trapped in the precipitate or the phthalhydrazide is slightly soluble in the organic solvent (contaminating the product).
If the standard filtration yields impure product, use this Acid/Base phase-switch method.
Caption: Figure 2. Acid/Base workup strategy for high-purity isolation.[7][8] This exploits the solubility differences between the amine salt (water-soluble) and phthalhydrazide (water-insoluble in acid).
Protocol:
-
After reflux, evaporate the bulk ethanol.
-
Resuspend the residue in 2M HCl . The amine forms a soluble HCl salt; phthalhydrazide remains insoluble (or precipitates further).
-
Filter off the solids.[6]
-
Basify the filtrate with 2M NaOH (pH > 12).
-
Extract the free amine into DCM or Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance or insufficient heat. | Increase hydrazine to 5.0 equiv; switch solvent to n-Butanol (higher reflux temp: 117°C). |
| "Gel" formation | Polymerization or high concentration. | Dilute reaction with more EtOH. Sonicate to break up the phthalhydrazide cake. |
| Product is missing | Amine is water-soluble or volatile. | Do not use aqueous workup.[9][10] Use the "Precipitation Method" (Step 5) and convert amine to Boc-derivative in situ before isolation. |
| Byproduct contamination | Phthalhydrazide solubility.[10] | Wash the organic product with 0.5M NaOH . Phthalhydrazide deprotonates (pKa ~12) and moves to the aqueous layer. |
Alternative Methods (Green Chemistry)
For substrates sensitive to hydrazine or heat, consider:
-
Methylamine Cleavage: Use 40% aq. methylamine or 33% methylamine in EtOH at Room Temp.
-
Sodium Borohydride (NaBH4): Reductive cleavage in 2-propanol/water.
References
-
Ing, H. R.; Manske, R. H. F. "A modification of the Gabriel synthesis of amines." J. Chem. Soc.1926 , 2348–2351.
-
Khan, M. N. "Kinetic Evidence for the Mechanism of Hydrazinolysis of Phthalimide." J. Org. Chem.1995 , 60, 4536–4541.
-
Gibson, M. S.; Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angew.[9] Chem. Int. Ed.1968 , 7, 919–930.
-
BenchChem. "Application Notes and Protocols for Phthalimide Deprotection." BenchChem Application Library.
-
Organic Chemistry Portal. "Gabriel Synthesis."
Sources
- 1. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. reddit.com [reddit.com]
- 11. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 12. hoochemtec.com [hoochemtec.com]
- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: O-Cyclopropylhydroxylamine in Medicinal Chemistry and Drug Discovery
Executive Summary
O-Cyclopropylhydroxylamine (O-CPHA), predominantly utilized as its stable hydrochloride salt (CAS: 672299-63-7), has emerged as a highly versatile building block in modern medicinal chemistry. Its application is driven by a dual utility:
-
Pharmacophore Installation: It serves as the primary reagent for synthesizing cyclopropyl oxime ethers, a structural motif that imparts metabolic stability, conformational rigidity, and enhanced lipophilicity to drug candidates.
-
Complex Heterocycle Synthesis: It acts as a highly reactive precursor for the construction of complex N-heterocycles (e.g., 2-hydroxytetrahydroquinolines) via di-heteroatom[3,3]-sigmatropic rearrangements.
This application note provides researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded guide to the structural rationale, key therapeutic applications, and validated experimental protocols for utilizing O-CPHA [1].
Scientific Rationale: The Cyclopropyl Oxime Motif
The strategic incorporation of the cyclopropyl oxime ether group into a lead compound is rarely arbitrary; it is driven by specific physicochemical and mechanistic causalities:
-
Metabolic Stability: Unlike linear alkyl oxime ethers, which are highly susceptible to rapid cytochrome P450 (CYP450) mediated oxidative cleavage, the strained three-membered carbocycle of the cyclopropyl group resists aliphatic oxidation.
-
Conformational Rigidity & Bioisosterism: The cyclopropyl ring restricts the rotational degrees of freedom of the oxime ether. This locks the pharmacophore into a specific spatial orientation, often increasing binding affinity to the target receptor's active site while acting as a bioisostere for bulkier, less stable functional groups (e.g., tert-butyl or isopropyl groups).
-
Reactivity Profile (The "Banana Bond" Effect): In synthetic applications, the weak N–O bond of O-CPHA, combined with the strained cyclopropane ring, allows the molecule to act as a three-carbon homoenolate equivalent. This unique electronic environment facilitates complex sigmatropic shifts that are otherwise thermodynamically unfavorable [1].
Key Medicinal Chemistry Applications
Antiviral Agents: Enterovirus 71 (EV71) Inhibitors
In the pursuit of broad-spectrum antiviral agents, researchers have successfully utilized O-CPHA to synthesize oxime ether-containing pyridyl imidazolidinones. Structure-Activity Relationship (SAR) studies demonstrated that the installation of an oxime ether group significantly enhances the specific inhibition of human enteroviruses. One such derivative exhibited an extraordinary IC₅₀ of 0.001 µM against EV71, with no apparent cytotoxicity toward host cell lines [2]. The oxime ether linkage proved critical for optimal binding within the viral capsid protein VP1, preventing viral uncoating.
CNS Therapeutics: Antimuscarinic Antidepressants
The cholinergic nervous system is a primary target for rapid-onset antidepressants. However, traditional muscarinic antagonists like scopolamine cause severe cognitive impairment. By reacting arecoline with cyclopropyl oxime, researchers synthesized CJ2100, a novel antimuscarinic agent. The cyclopropyl oxime derivative maintained the potent antidepressant-like efficacy (measured via forced swim tests) but demonstrated a vastly superior safety profile, significantly reducing the detrimental effects on cognition and memory compared to scopolamine [3].
N-Heterocycle Synthesis via[3,3]-Sigmatropic Rearrangement
Beyond acting as a static pharmacophore, O-CPHA is a dynamic synthetic precursor. The Kürti group demonstrated that N-arylated O-cyclopropyl hydroxamates undergo a facile, base-mediated [3,3]-sigmatropic rearrangement. The cleavage of the weak N–O bond and the opening of the cyclopropyl ring trigger a cascade reaction (rearrangement, cyclization, and rearomatization) that yields highly functionalized 2-hydroxytetrahydroquinolines in a single pot [1].
Mechanistic pathway of [3,3]-sigmatropic rearrangement for N-heterocycle synthesis.
Quantitative Data Summaries
Table 1: Physicochemical Properties of O-Cyclopropylhydroxylamine Hydrochloride
| Property | Value / Description |
| CAS Number | 672299-63-7 |
| Molecular Formula | C₃H₈ClNO |
| Molecular Weight | 109.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in H₂O, Methanol, Ethanol; Insoluble in Hexanes |
| Storage Conditions | Hygroscopic; Store under inert atmosphere (Ar/N₂) at 2-8°C |
Table 2: Comparative Biological Impact of Cyclopropyl Oxime Derivatization
| Compound Class | Target | Efficacy Metric | Key Advantage of Cyclopropyl Oxime Motif | Ref |
| Pyridyl imidazolidinones | EV71 (Capsid VP1) | IC₅₀ = 0.001 µM | >1000-fold increase in potency vs. non-oxime analogs; high cell viability. | [2] |
| CJ2100 | mAChRs (M1-M5) | FST Immobility ↓ | Retains rapid antidepressant effect while eliminating scopolamine-like cognitive deficits. | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Cyclopropyl Oxime Ethers
This self-validating protocol utilizes a weak base to liberate the free hydroxylamine without triggering unwanted aldol condensations of the ketone substrate.
Reagents: Target Ketone/Aldehyde (1.0 eq), O-Cyclopropylhydroxylamine HCl (1.2 eq), Pyridine or Sodium Acetate (1.5 eq), Absolute Ethanol (0.2 M).
Step-by-Step Methodology:
-
Initiation: Dissolve the target ketone/aldehyde in absolute ethanol at room temperature.
-
Nucleophile Liberation: Add O-Cyclopropylhydroxylamine HCl to the stirring solution, followed immediately by the dropwise addition of pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl salt to generate the highly nucleophilic free O-CPHA in situ.
-
Condensation: Heat the reaction mixture to reflux (70-80°C) for 2–6 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc).
-
Quenching & Workup: Once complete, concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate and wash sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
-
Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Validate the formation of the oxime ether via ¹H NMR (look for the distinct cyclopropyl multiplet protons at δ 0.5–1.0 ppm and the shift of the α-protons adjacent to the newly formed C=N bond).
Protocol 2: One-Pot Synthesis of 2-Hydroxytetrahydroquinolines
This protocol leverages the thermodynamic driving force of rearomatization to push the [3,3]-sigmatropic shift to completion.
Reagents: N-Aryl O-cyclopropyl hydroxamate (1.0 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), Anhydrous Acetonitrile (0.1 M).
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve the N-Aryl O-cyclopropyl hydroxamate in anhydrous acetonitrile.
-
Deprotonation: Add DBU dropwise at room temperature. Causality: DBU deprotonates the hydroxamate, increasing the electron density on the nitrogen atom, which is a prerequisite for initiating the cleavage of the weak N–O bond.
-
Thermal Rearrangement: Heat the reaction mixture to 80°C for 12 hours. The thermal energy overcomes the activation barrier for the [3,3]-sigmatropic rearrangement, utilizing the strained cyclopropane ring as a homoenolate equivalent.
-
Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Dichloromethane (3x).
-
Validation: Purify via flash column chromatography. Confirm the cyclic structure via LC-MS (exact mass of the tetrahydroquinoline core) and ¹³C NMR (appearance of the newly formed sp³ hybridized ring carbons).
Drug discovery workflow utilizing O-cyclopropylhydroxylamine for oxime ether synthesis.
References
-
Title: O-Cyclopropyl Hydroxylamines as Precursors for [3,3]-Sigmatropic Rearrangements Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis and antienteroviral activity of a series of novel, oxime ether-containing pyridyl imidazolidinones Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
O-cyclopropylhydroxylamine hydrochloride for peptide macrocyclization
Application Note: -Cyclopropylhydroxylamine Hydrochloride for Peptide Macrocyclization
Executive Summary
Macrocyclization is a pivotal strategy in peptide drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity. While standard oxime ligation (using
This guide details the protocol for using this reagent to generate
Key Advantages
-
Enhanced Stability: The cyclopropyl group provides steric protection, rendering the resulting oxime bond more resistant to hydrolysis than simple
-methyl oximes. -
Bioorthogonality: Reacts chemoselectively with aldehydes/ketones at acidic pH (4.5–5.0) in the presence of unprotected side chains.[1]
-
Post-Ligation Diversification: Serves as a "safety-catch" precursor for acid-mediated rearrangement into pharmacologically active heterocycles.
Mechanism of Action
The utility of
Pathway A: Oxime-Based Macrocyclization
The nucleophilic amine of the
Pathway B: [3,3]-Sigmatropic Rearrangement (Yudin Chemistry)
Under specific acidic conditions, the
Figure 1: Reaction pathway from linear precursor to oxime macrocycle and optional rearrangement to heterocyclic constraint.
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Reagent:
-cyclopropylhydroxylamine hydrochloride (CAS: Varies by synthesis, typically prepared via N-hydroxyphthalimide route). -
Peptide Precursor: Linear peptide containing a reactive aldehyde (e.g., N-terminal glyoxylyl or side-chain formyl) and a reactive handle for the hydroxylamine (or the hydroxylamine already installed).
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5.
-
Catalyst: Aniline or
-phenylenediamine (100 mM stock in DMSO). -
Solvent: Acetonitrile (HPLC grade), DMSO.
Pre-Protocol: Synthesis of the Reagent (If not commercial)
Note: The free base is volatile. Always handle as the hydrochloride salt.
-
Cyclopropanation: React
-hydroxyphthalimide with cyclopropyl bromide (or via Mitsunobu with cyclopropanol) to form -cyclopropoxyphthalimide. -
Hydrazinolysis: Treat with hydrazine hydrate in EtOH to release the free amine.
-
Salt Formation: Immediately treat the ether extract with HCl in dioxane/ether to precipitate
-cyclopropylhydroxylamine hydrochloride. -
Storage: Store at -20°C under argon.
Protocol: Preparation of -Cyclopropyl-Functionalized Peptide
Since the reagent is bifunctional (amine + alkoxy), it is best introduced as a building block or via post-synthetic modification.
Method A: On-Resin Installation (N-Terminus)
-
Synthesize peptide on resin using standard Fmoc SPPS.
-
At the N-terminus, couple Bromoacetic acid (10 eq) using DIC/DIPEA for 30 min.
-
Wash resin with DMF (3x) and DCM (3x).
-
Add
-cyclopropylhydroxylamine HCl (5 eq) and DIPEA (10 eq) in DMF. Shake for 4 hours at RT. -
Result: Resin-bound peptide with an N-terminal
group (Secondary amine). Note: This creates an N-cyclopropoxy glycine analog.
Method B: Solution Phase Ligation (If Peptide has Aldehyde) Use this if the peptide contains the aldehyde and you are "capping" or bridging.
Protocol: Macrocyclization (Oxime Ligation)
This protocol assumes a linear peptide containing a C-terminal aldehyde (e.g., via oxidative cleavage of a C-terminal Ser/Thr) and an N-terminal
Step-by-Step Procedure:
-
Peptide Dissolution: Dissolve the lyophilized linear peptide precursor in 1:1 Acetonitrile/Water to a concentration of 1 mM .
-
Expert Insight: High dilution (1 mM or less) favors intramolecular cyclization over intermolecular oligomerization.
-
-
Buffer Adjustment: Add an equal volume of 0.2 M Sodium Acetate buffer (pH 4.5) . Final peptide concentration is 0.5 mM.[1]
-
Catalyst Addition: Add Aniline to a final concentration of 100 mM .
-
Why: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the
-cyclopropylhydroxylamine.
-
-
Incubation: Vortex gently and incubate at 25°C for 2–4 hours .
-
Monitoring: Analyze a 10 µL aliquot via LC-MS every hour. Look for the mass shift of -18 Da (loss of water) corresponding to oxime formation.
-
-
Quenching & Purification:
-
Once conversion >90%, quench by diluting 10x with 0.1% TFA in water .
-
Purify immediately via preparative RP-HPLC (C18 column, ACN/H2O gradient).
-
Lyophilize fractions to obtain the
-cyclopropyl oxime macrocycle .
-
Analytical Data Summary (Expected)
| Parameter | Linear Precursor | Cyclic Product | Notes |
| Mass Change | M (calc) | M - 18.01 Da | Loss of |
| HPLC Retention | Cyclic peptides typically elute later due to loss of polar groups and increased hydrophobicity. | ||
| NMR ( | Aldehyde proton (~9.5 ppm) | Oxime proton (6.5–8.5 ppm) | Disappearance of aldehyde singlet is the key marker. |
| Stability | Low (Aldehyde oxidizes) | High (Hydrolytically stable) | Stable at pH 2–9. |
Troubleshooting & Optimization
Problem: Incomplete Cyclization (Linear Dimer Formation)
-
Cause: Concentration too high.
-
Solution: Dilute reaction to 0.1 mM.
-
Cause: Steric hindrance near the aldehyde.
-
Solution: Switch catalyst to
-phenylenediamine (more nucleophilic) or increase temperature to 37°C.
Problem: Hydrolysis of the Oxime
-
Cause: pH too low (< 2.0) during purification.
-
Solution: Keep HPLC buffers at pH > 2.0 (use Formic acid instead of high % TFA if necessary) and lyophilize immediately. Note:
-cyclopropyl oximes are generally more stable than -benzyl oximes.
Problem: Reagent Degradation
-
Cause: Free base
-cyclopropylhydroxylamine is volatile and unstable. -
Solution: Always store as the HCl salt . Do not generate the free base until the moment of reaction (in situ neutralization with DIPEA).
References
-
Synthesis and Reactivity of O-Cyclopropylhydroxylamines: Yudin, A. K., et al. "O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles." Journal of Organic Chemistry.
-
Oxime Ligation Mechanism & Catalysis: Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry.
-
Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K.[2] "Contemporary strategies for peptide macrocyclization." Nature Chemistry.
-
CyClick Chemistry (Contextual Comparison): Raj, M., et al. "CyClick Chemistry for the Synthesis of Cyclic Peptides."[7] Angewandte Chemie International Edition.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CyClick Chemistry for the Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raj.emorychem.science [raj.emorychem.science]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of O-Cyclopropylhydroxylamine Hydrochloride Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing O-cyclopropylhydroxylamine hydrochloride , a highly valuable, bench-stable precursor used in di-heteroatom [3,3]-sigmatropic rearrangements for N-heterocycle synthesis.
Because direct O-cyclopropanation of N-Boc hydroxylamine is notoriously ineffective, the field-standard approach relies on the cyclopropanation of a vinyl ether intermediate followed by deprotection. However, researchers frequently encounter severe yield drops due to the volatility of the free base and the moisture sensitivity of the carbenoid intermediates. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting guide to ensure reproducible, gram-scale yields.
Self-Validating Experimental Protocol (SOP)
This methodology is grounded in the optimized gram-scale synthesis developed by [1], utilizing a Furukawa-modified Simmons-Smith reaction.
Phase 1: Furukawa-Modified Simmons-Smith Cyclopropanation
Objective: Convert 2-(vinyloxy)isoindoline-1,3-dione to 2-cyclopropoxyisoindoline-1,3-dione.
-
Causality of Reagents: Standard Simmons-Smith conditions (Zn-Cu couple) fail here due to the electron-deficient nature of the vinyloxy group. We employ the Furukawa modification [2], using diethylzinc (Et₂Zn) and trifluoroacetic acid (TFA) to generate a highly electrophilic zinc carbenoid (
) in situ.
Step-by-Step Procedure:
-
Preparation: Purge a flame-dried flask with
. Add ultra-dry dichloromethane (DCM) and cool to 0 °C. Strict anhydrous conditions are non-negotiable; water violently destroys Et₂Zn. -
Carbenoid Assembly: Add Et₂Zn (1.0 M in hexanes, 4.0 eq) dropwise. Maintain at 0 °C.
-
TFA Activation: Slowly add TFA (4.0 eq) dissolved in DCM. Critical: This step is highly exothermic. Add dropwise to prevent the thermal decomposition of the carbenoid. Stir for 20 minutes.
-
Iodomethylation: Slowly add diiodomethane (
, 4.0 eq) in DCM. Stir for an additional 20 minutes at 0 °C. -
Substrate Addition: Add 2-(vinyloxy)isoindoline-1,3-dione (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validation & Workup: The reaction is complete when TLC (petroleum ether:ethyl acetate 5:1) shows total consumption of the starting material. Quench with 0.1 N HCl, extract the organic phase, wash with saturated
and brine, dry over , and purify via silica gel chromatography. (Expected Yield: ~88%)
Phase 2: Hydrazinolysis & Direct Salt Precipitation
Objective: Cleave the phthalimide protecting group and isolate the product as an HCl salt.
-
Causality of Solvent Choice: Diethyl ether (
) is explicitly chosen over methanol or ethanol. Protic solvents trap the highly water-soluble product and complicate isolation. Ether allows the phthalhydrazide byproduct to precipitate cleanly while keeping the free base in solution.
Step-by-Step Procedure:
-
Hydrazinolysis: Dissolve the purified 2-cyclopropoxyisoindoline-1,3-dione (1.0 eq) in
(0.25 M) at 0 °C. Add hydrazine hydrate (50–60%, 2.8 eq) dropwise. -
Self-Validation: Warm to room temperature and stir for 30 minutes. The reaction validates itself visually: the clear solution will turn turbid, culminating in a dense white precipitate of phthalhydrazide.
-
Filtration: Filter the precipitate and wash the filter cake thoroughly with cold
. -
Salt Formation (Yield-Preserving Step): DO NOT apply vacuum to the filtrate. Re-cool the combined ether filtrate to 0 °C. Slowly add 2M HCl in ether (1.5 eq). The O-cyclopropylhydroxylamine hydrochloride salt will immediately crash out as a white crystalline solid. Filter and dry. (Expected Yield: ~95%)
Synthesis Workflow
Fig 1. Step-by-step synthetic workflow for O-cyclopropylhydroxylamine hydrochloride.
Quantitative Optimization Data
To demonstrate the impact of protocol deviations, below is a summary of reaction parameters and their direct effect on the isolated yield of the final hydrochloride salt.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Impact on Yield |
| Zinc Source | Zn-Cu couple | Et₂Zn / TFA | Generates | +40% |
| Reagent Stoichiometry | 1.5 eq Carbenoid | 4.0 eq Carbenoid | High excess drives the sluggish cyclopropanation of the deactivated olefin to completion. | +30% |
| Hydrazinolysis Solvent | Methanol / DCM | Diethyl Ether ( | Allows direct precipitation of the HCl salt without requiring a solvent swap or aqueous extraction. | +35% |
| Isolation Method | Vacuum Concentration | Direct HCl Precipitation | The free base is highly volatile. Vacuum concentration pulls the product into the cold trap. | +50% |
Troubleshooting Guide & FAQs
Q1: Why is my yield of 2-cyclopropoxyisoindoline-1,3-dione so low after the Simmons-Smith reaction?
A1: This is almost exclusively a moisture or temperature-control issue. The Furukawa modification relies on the sequential assembly of the carbenoid. If your DCM contains
Q2: I see unreacted starting material after 16 hours in the cyclopropanation step. Should I heat the reaction to reflux?
A2: No. Heating will rapidly decompose the zinc carbenoid into insoluble polymeric zinc species. Instead of heating, ensure you are using the full 4.0 equivalents of Et₂Zn, TFA, and
Q3: During hydrazinolysis, my reaction mixture turns into a thick, unstirrable paste. How do I proceed? A3: The thick white precipitate is phthalhydrazide. If the mixture becomes too viscous to stir, dilute it slightly with additional anhydrous diethyl ether. Do not add water. Adding water will dissolve your highly water-soluble O-cyclopropylhydroxylamine product, making extraction incredibly difficult and drastically reducing your yield.
Q4: I concentrated my ether extract after hydrazinolysis to isolate the free base, but I recovered almost no mass. What happened? A4: You lost your product to the vacuum pump. As explicitly noted by [1], the free base of O-cyclopropylhydroxylamine possesses a very high vapor pressure and is highly volatile under vacuum. Never concentrate the free base. By performing the reaction in ether, you can filter off the byproduct and immediately add 2M HCl in ether to the filtrate. This traps the volatile free base as a stable, non-volatile hydrochloride salt that easily precipitates out of solution.
Yield Optimization Logic
Fig 2. Logical troubleshooting tree for identifying and resolving yield losses.
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281-3287.[Link][1]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron Letters, 9(31), 3495-3498.[Link]
Sources
Technical Support Center: Troubleshooting N-Arylation of O-Cyclopropyl Hydroxamates
Executive Summary
The synthesis of O-cyclopropyl hydroxylamines and their subsequent N-arylation are critical steps for generating precursors capable of undergoing di-heteroatom[3,3]-sigmatropic rearrangements[1][2]. This cascade ultimately yields structurally diverse 2-hydroxy-tetrahydroquinolines. However, researchers frequently encounter low yields during the N-arylation phase due to the inherent fragility of the N–O bond and the propensity of the intermediate to undergo premature rearrangement. This guide provides a causal analysis of common pitfalls, quantitative optimization data, and a self-validating protocol to ensure high-yielding N-arylation.
Diagnostic Workflows
When troubleshooting low yields or unexpected byproducts in the N-arylation of O-cyclopropyl hydroxamates, follow the diagnostic logic outlined below to identify the root cause.
Diagnostic workflow for troubleshooting low yields in the N-arylation of O-cyclopropyl hydroxamates.
Mechanistic divergence: stable N-arylation versus premature[3,3]-sigmatropic rearrangement.
Root Cause Analysis & FAQs
Q: Why do standard cross-coupling methods (e.g., Buchwald-Hartwig, Chan-Lam) fail to yield the N-arylated product? A: Transition metals such as Palladium and Copper readily interact with the highly labile N–O bond of the hydroxamate. Instead of facilitating the desired C–N bond formation, the metal undergoes oxidative addition into the N–O bond, leading to substrate decomposition and N–O cleavage[3][4]. To bypass this, authoritative protocols mandate the use of metal-free electrophilic arylating agents, specifically diaryliodonium salts[1][2].
Q: I am using diaryliodonium salts, but my LC-MS shows a mixture of the desired product and a 2-hydroxy-tetrahydroquinoline derivative. How do I prevent this? A: This indicates a solvent-induced premature reaction. The N-arylated O-cyclopropyl hydroxamate is specifically designed as a precursor for a [3,3]-sigmatropic rearrangement[1]. Polar aprotic solvents like DMF or acetonitrile (CH3CN) stabilize the charge-separated transition state of this cascade, inadvertently lowering the activation energy[2]. Switching to a non-polar solvent like toluene keeps the activation barrier high enough to safely isolate the N-arylated intermediate at room temperature.
Q: Which diaryliodonium counterion provides the highest conversion? A: Optimization studies confirm that the triflate (OTf⁻) counterion yields the largest amount of the arylated product[1]. Less coordinating counterions like triflate enhance the electrophilicity of the hypervalent iodine center compared to halides or tetrafluoroborates, driving the metal-free arylation forward more efficiently.
Q: Why is my N-arylation reaction taking longer than 24 hours for certain substrates? A: The electronic nature of the aryl group being transferred dictates the reaction kinetics. Substrates transferring highly electron-deficient aromatic rings exhibit reduced reactivity at the iodine center, requiring extended reaction times compared to electron-rich or neutral arenes[1].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why specific conditions must be strictly adhered to[1][2].
| Condition Variable | Tested Parameters | Outcome / Yield Impact | Mechanistic Causality |
| Catalyst System | Transition Metals (Pd, Cu) | 0% (Failed) | Metal-induced oxidative cleavage of the fragile N–O bond. |
| Arylating Agent | Diaryliodonium Triflate | Optimal (High Yield) | Highly reactive, metal-free electrophilic aryl transfer. |
| Arylating Agent | Other Diaryliodonium Salts | Suboptimal | Reduced electrophilicity due to tighter counterion coordination. |
| Solvent | Toluene | Optimal (High Yield) | Non-polar environment stabilizes the N-arylated intermediate, preventing cascade initiation. |
| Solvent | DMF, CH3CN | Low Yield (<10%) | Polar environment stabilizes the transition state, accelerating premature[3,3]-rearrangement. |
| Base | Cs2CO3 (2.0 equiv) | Optimal | Provides sufficient basicity for deprotonation without inducing side reactions. |
Self-Validating Experimental Protocol
To ensure reproducibility and high yields, follow this optimized metal-free N-arylation protocol. This procedure incorporates in-process Quality Control (QC) checkpoints to create a self-validating system.
Step 1: Reagent Preparation & Stoichiometry
-
Weigh the N-protected O-cyclopropyl hydroxamate (1.0 equiv, e.g., 0.2 mmol).
-
Weigh the diaryliodonium triflate salt (1.5 equiv) and anhydrous Cs2CO3 (2.0 equiv).
-
QC Checkpoint: Ensure the Cs2CO3 is finely milled and strictly anhydrous. Clumping indicates moisture absorption, which can hydrolyze the iodonium salt and drastically reduce yield.
Step 2: Inert Atmosphere Setup
-
Add all solid reagents to an 8 mL oven-dried vial equipped with a magnetic stir bar.
-
Seal the vial with a PTFE septum cap and purge the system with argon for 5 minutes.
Step 3: Solvent Addition
-
Introduce anhydrous toluene via syringe to achieve a 0.1 M concentration of the hydroxamate (e.g., 2.0 mL for 0.2 mmol).
-
Critical Rule: Do not substitute toluene with polar solvents (DMF/CH3CN) to avoid triggering the sigmatropic rearrangement[1][2].
Step 4: Reaction Execution & Monitoring
-
Stir the reaction mixture vigorously at room temperature (20–25 °C) for 6–24 hours.
-
QC Checkpoint (Self-Validation): Monitor the reaction via crude ¹H NMR using CH2Br2 as an internal standard[1]. The disappearance of the starting material without the appearance of the cyclized 2-hydroxy-tetrahydroquinoline (typically observable via distinct aliphatic ring protons) confirms successful and stable N-arylation.
Step 5: Workup and Isolation
-
Once complete consumption of the starting material is confirmed, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite to remove the Cs2CO3 and inorganic byproducts.
-
Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash column chromatography to isolate the pure N-arylated O-cyclopropyl hydroxamate.
References
1.1 - nih.gov 2. 2 - rsc.org 3.3 - thieme-connect.com 4.4 - scholaris.ca
Sources
Technical Support Center: Troubleshooting Side Reactions in the Sigmatropic Rearrangement of O-Cyclopropyl Hydroxamates
Welcome to the technical support center for the sigmatropic rearrangement of O-cyclopropyl hydroxamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. Here, we move beyond standard protocols to address the common, and often frustrating, side reactions that can occur during your experiments. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot these issues effectively, ensuring the integrity and success of your synthetic endeavors.
Introduction to the[1][1]-Sigmatropic Rearrangement
The[1][1]-sigmatropic rearrangement of N-arylated O-cyclopropyl hydroxamates is a synthetically valuable method for the construction of N-heterocycles, most notably 2-hydroxy-tetrahydroquinolines[2][3][4][5]. This reaction proceeds through a concerted, pericyclic mechanism, driven by the cleavage of a weak N-O bond and the release of ring strain from the cyclopropyl group[3]. While this transformation is generally efficient under base-mediated conditions, its success is highly dependent on careful control of reaction parameters to avoid competing side reactions[4][5].
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is giving a low yield of the desired 2-hydroxy-tetrahydroquinoline. What are the likely causes?
A low yield of your target product can be attributed to several factors, ranging from incomplete reaction to the prevalence of side reactions. Let's break down the possibilities.
Possible Cause 1: Incomplete Reaction
The rearrangement of N-arylated O-cyclopropyl hydroxamates is sensitive to reaction conditions. Insufficient heat or an inappropriate choice of base can lead to a sluggish reaction and recovery of starting material.
Troubleshooting & Protocol Validation:
-
Temperature: Ensure your reaction is heated appropriately. While some substrates react at room temperature, others may require heating to 60°C or higher[4]. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific substrate.
-
Base Selection: The choice of base is critical. Cesium carbonate (Cs2CO3) is a commonly used and effective base for this transformation[3]. If you are using a different base and observing poor conversion, consider switching to Cs2CO3.
-
Solvent: Toluene is generally the solvent of choice. The use of more polar solvents like DMF or acetonitrile has been reported to result in lower yields of the desired N-arylated precursor and can lead to premature rearrangement under suboptimal conditions[4].
Possible Cause 2: Hydrolysis of the Hydroxamate Starting Material
Hydroxamic acids and their derivatives can be susceptible to hydrolysis, especially under basic conditions[1][2][6]. This will cleave your starting material, leading to the corresponding N-aryl hydroxylamine and a cyclopropanecarboxylate derivative, which will not participate in the desired rearrangement.
Troubleshooting & Protocol Validation:
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Stoichiometry: While a stoichiometric amount of base is required, an excessive amount, especially in the presence of trace water, can promote hydrolysis. Use the recommended 2.0 equivalents of Cs2CO3[3].
Possible Cause 3: Competing Side Reactions
Several side reactions can compete with the desired[1][1]-sigmatropic rearrangement, leading to a complex reaction mixture and a low yield of the intended product. These are discussed in detail in the following questions.
Question 2: I'm observing an unexpected byproduct with a mass corresponding to the loss of ethene from my starting material. What is happening?
This observation strongly suggests a competing fragmentation pathway involving the cyclopropyl ring.
Possible Cause: Ring-Opening and Fragmentation
The strained cyclopropyl ring, particularly when activated, can undergo ring-opening reactions[7][8][9]. In the context of the N-aryl cyclopropylamine motif, this can be initiated by single electron transfer (SET) processes, leading to a radical cation that can fragment[10]. While the[1][1]-sigmatropic rearrangement is a concerted process, under certain conditions (e.g., presence of radical initiators or certain metal contaminants), a stepwise pathway may become accessible.
Mechanism Insight:
The formation of a radical cation on the N-aryl cyclopropylamine moiety can lead to homolytic cleavage of a C-C bond in the cyclopropyl ring. This results in a distonic radical cation which can then eliminate ethene to form a stabilized iminium species. Subsequent hydrolysis during workup would lead to the corresponding aldehyde and aniline derivatives.
Troubleshooting & Protocol Validation:
-
Degas Solvents: To minimize the presence of oxygen, which can participate in radical pathways, it is advisable to degas your solvent before use.
-
Purity of Reagents: Ensure your starting materials and reagents are pure and free from metal contaminants that could initiate SET processes.
-
Control of Reaction Conditions: Stick to the optimized reaction conditions. Deviations in temperature or the use of alternative bases could favor higher-energy, non-concerted pathways.
Question 3: My NMR shows a complex mixture of aromatic signals, and I suspect alternative cyclization or rearrangement products. What are the possibilities?
Beyond the desired[1][1]-rearrangement, other pericyclic reactions or cyclization pathways could be at play, especially with electronically biased or sterically hindered substrates.
Possible Cause 1: Competing[1][11]-Sigmatropic Rearrangement
[1][11]-Sigmatropic rearrangements are known for allylic systems containing heteroatoms like nitrogen and oxygen (e.g., the Sommelet-Hauser and[1][11]-Wittig rearrangements)[12][13][14][15]. While less common for this specific system, the formation of an ylide-like intermediate under basic conditions could potentially open the door to a[1][11]-rearrangement pathway, leading to a five-membered ring system instead of the desired six-membered tetrahydroquinoline.
Troubleshooting & Protocol Validation:
-
Substrate Design: Be mindful of the electronic nature of your aryl group and any substituents on the cyclopropyl ring. Highly electron-withdrawing or -donating groups may alter the electron distribution in the transition state, potentially favoring alternative rearrangement pathways.
-
Careful Characterization: If you suspect an isomeric byproduct, detailed 2D NMR studies (COSY, HMBC, HSQC) and high-resolution mass spectrometry will be crucial for structure elucidation.
Possible Cause 2: Alternative Cyclization Pathways
Depending on the substitution pattern of the N-aryl group, intramolecular cyclization at a different position on the aromatic ring could occur, leading to regioisomeric products[3]. This is particularly relevant for meta-substituted N-aryl substrates.
Troubleshooting & Protocol Validation:
-
Protecting Group Effects: The choice of the nitrogen protecting group (e.g., Boc vs. Cbz) has been shown to influence regioselectivity in some cases, potentially through π-stacking interactions that favor one cyclization precursor over another[3]. If you are obtaining a mixture of regioisomers, consider changing the protecting group.
Experimental Protocols & Data
Optimized Protocol for the[1][1]-Sigmatropic Rearrangement
This protocol is adapted from the work of Kürti and coworkers[3].
-
To an oven-dried vial, add the N-arylated-O-cyclopropyl hydroxamate (0.1 mmol, 1.0 equiv.) and cesium carbonate (65 mg, 0.2 mmol, 2.0 equiv.).
-
Add dry toluene (1.0 mL, 0.1 M) under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80°C, substrate-dependent) and monitor by TLC or LC-MS. Reactions with electron-deficient aromatic rings may require longer reaction times and higher temperatures[3].
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-hydroxy-tetrahydroquinoline.
| Substrate Feature | Typical Conditions | Expected Outcome |
| Electron-neutral N-aryl group | Room Temperature, 4-8 h | Good to excellent yield |
| Electron-deficient N-aryl group | 60-80°C, 7-24 h | Moderate to good yield |
| Meta-substituted N-aryl group | May yield regioisomers | Careful analysis of product mixture required |
Visualizing Reaction Pathways
Desired[1][1]-Sigmatropic Rearrangement Pathway
Caption: The desired reaction cascade.
Potential Side Reaction Pathways
Caption: Plausible competing side reactions.
References
-
Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). Mini-Reviews in Medicinal Chemistry. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). Molecules. [Link]
-
Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. (2020). Biomacromolecules. [Link]
-
Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. (2026). ACS Omega. [Link]
-
O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. (2020). PMC. [Link]
-
Diversified applications and synthesis of hydroxamic acids. (2024). Australian Journal of Chemistry. [Link]
-
2,3-sigmatropic rearrangement. (n.d.). Wikipedia. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]
-
O-Cyclopropyl Hydroxylamines as Precursors for[1][1]- Sigmatropic Rearrangements. (2020). RSC Publishing. [Link]
-
O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
2 3 Sigmatropic Rearrangement | Overview & Research Examples. (n.d.). Perlego. [Link]
-
Sigmatropic Rearrangements. (n.d.). HCPG. [Link]
-
Pericyclic Reactions ::[1][11]Sigmatropic Rearrangements. (2026). Organic Chemistry Data. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. [Link]
-
Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. (2025). ResearchGate. [Link]
-
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. (2017). PubMed. [Link]
-
Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024). Organic Letters (ACS Publications). [Link]
-
(PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. (2026). ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]
-
(PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. (2026). ResearchGate. [Link]
-
3.4: Fragmentations. (2023). Chemistry LibreTexts. [Link]
-
A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. (2026). PMC. [Link]
-
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2025). ChemPlusChem. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
-
Thermal decomposition of N-alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl)S-p-chlorophenylsulphenamides. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Thermal decomposition of 1-(aminophenyl)-5-tert-butyl-4,4-dimethyl- 2,6,7-trioxabicyclo[3.2.0]heptanes: unusual O–O bond cleavage competing with normal fragmentation of 1,2-dioxetanes. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thermal decomposition of N-nitrosohydroxylamines. III. N-Benzoyl-N-nitroso-O-tert-butylhydroxylamine. (n.d.). Journal of the American Chemical Society (ACS Publications). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. connectsci.au [connectsci.au]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. perlego.com [perlego.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Purification of O-cyclopropylhydroxylamine hydrochloride from crude reaction mixture
Subject: Isolation and Purification of O-Cyclopropylhydroxylamine Hydrochloride (CAS: 102123-74-0 / 672299-63-7) Content ID: TS-GUIDE-OCH-001 Last Updated: October 26, 2023
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
O-Cyclopropylhydroxylamine hydrochloride is a critical building block in the synthesis of kinase inhibitors and other N-heterocyclic pharmaceuticals. Its primary utility lies in the introduction of the cyclopropoxy moiety, which serves as a bioisostere for other alkyl groups, often improving metabolic stability.
The most robust synthesis involves the deprotection of N-cyclopropoxyphthalimide using hydrazine (Ing-Manske procedure). The primary purification challenge in this workflow is the efficient separation of the target amine from the copious phthalhydrazide byproduct and the subsequent stabilization of the volatile, potentially unstable free amine as a hydrochloride salt.
Key Technical Challenges:
-
Solubility Inversion: The byproduct (phthalhydrazide) and the product salt have opposing solubility profiles that must be exploited.
-
Thermal Instability: The free base (O-cyclopropylhydroxylamine) is an oil that can degrade; it should not be stored but immediately converted to the HCl salt.
-
Hygroscopicity: The hydrochloride salt is hygroscopic; moisture prevents crystallization.
The "Golden Path" Purification Protocol
This protocol assumes you are starting with the crude reaction mixture from the hydrazinolysis of N-cyclopropoxyphthalimide.
Phase A: Byproduct Removal (The Filtration Checkpoint)
Rationale: Phthalhydrazide is insoluble in diethyl ether (
-
Reaction Solvent: Ensure the hydrazinolysis was performed in or diluted with Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) .-
Expert Note: Avoid using ethanol as the primary solvent for the final workup. Phthalhydrazide is slightly soluble in hot ethanol, which leads to contamination.
-
-
Precipitation: Cool the reaction mixture to 0°C and stir for 30 minutes. The mixture should transition from turbid to a clear solution with a heavy white precipitate.
-
Filtration: Filter the mixture through a sintered glass funnel (Porosity 3 or 4).
-
Solid Retentate: This is the phthalhydrazide byproduct. Discard (proper chemical waste).
-
Filtrate: Contains your target O-cyclopropylhydroxylamine (free base) .
-
Phase B: Salt Formation & Isolation
Rationale: Converting the amine to the HCl salt stabilizes the cyclopropane ring and prevents decomposition.
-
Acidification: To the cold filtrate (
), add 2.0 M HCl in Diethyl Ether (anhydrous) dropwise.-
Stoichiometry: Use 1.1 to 1.5 equivalents relative to the starting phthalimide.
-
-
Crystallization: A white precipitate (the product) should form immediately.
-
Collection: Filter the white solid rapidly.
-
Wash: Wash the cake with cold anhydrous
to remove unreacted hydrazine traces.
-
-
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C.
Phase C: Recrystallization (If Purity < 95%)
If the melting point is low (see Data Table below), recrystallize using the Ethanol/Ether method.
-
Dissolve the salt in the minimum amount of warm Ethanol .
-
Add Diethyl Ether until turbidity just appears.
-
Cool to -20°C overnight.
Troubleshooting & FAQs
Issue: "I have a sticky yellow oil instead of a white solid."
Diagnosis: This is the most common issue.[1] It indicates either (1) the presence of water (forming a hydrate), (2) residual solvent, or (3) the product exists as the free base.
Corrective Action:
-
Check pH: Dissolve a small aliquot in water and check pH. If basic, you have the free base.[2] Add more anhydrous HCl in ether.
-
Dehydration: If it is the salt but oily, dissolve in a minimum amount of dry methanol, add toluene, and rotary evaporate to azeotrope off water. Repeat 3x.
-
Trituration: Add anhydrous
to the oil and scratch the flask walls with a glass rod vigorously at 0°C to induce nucleation.
Issue: "The white solid won't dissolve in the extraction solvent."
Diagnosis: You likely have residual phthalhydrazide that passed through the initial filtration, or you are trying to dissolve the HCl salt in a non-polar solvent.
Corrective Action:
-
Solubility Test: Take a small sample.
-
Insoluble in water + Insoluble in Ether = Phthalhydrazide (Impurity).
-
Soluble in water + Insoluble in Ether = Product (HCl Salt) .
-
-
Reprocess: If contaminated with phthalhydrazide, dissolve the mixture in a minimum amount of cold water (product dissolves, impurity doesn't), filter, and lyophilize the filtrate.
Issue: "My product decomposes/turns brown upon storage."
Diagnosis: The cyclopropane ring is sensitive to strong acids over time, or the free base was left exposed.
Corrective Action:
-
Storage: Store strictly as the Hydrochloride salt .
-
Temperature: Store at -20°C under Argon.
-
Stabilizer: Ensure no excess free HCl gas remains trapped in the crystal lattice. Dry thoroughly under high vacuum.
Technical Data & Specifications
Physical Properties Table
| Property | O-Cyclopropylhydroxylamine HCl | Phthalhydrazide (Byproduct) |
| Appearance | White Crystalline Solid | White Powder |
| MW | 109.55 g/mol | 162.15 g/mol |
| Solubility ( | High | Low |
| Solubility ( | Insoluble | Insoluble |
| Solubility ( | Soluble (Warm) | Slightly Soluble |
| Melting Point | 182 - 183°C (Pure) [2] | >300°C |
Workflow Visualization
Caption: Figure 1. Optimized isolation workflow for O-cyclopropylhydroxylamine HCl via the Ing-Manske phthalimide deprotection route.
References
-
Lovato, K., et al. (2020).[3] "O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles." Organic & Biomolecular Chemistry, 18, 4397-4401.
-
Grohe, K., et al. (1991). "Process for the preparation of O-substituted hydroxylamines." U.S. Patent 5,075,504.
-
PubChem. (n.d.). "O-cyclopropylhydroxylamine hydrochloride (Compound)." National Center for Biotechnology Information.
Sources
Technical Support Center: Stabilizing O-Cyclopropyl Hydroxylamines in Storage
Welcome to the technical support center for the handling and storage of O-cyclopropyl hydroxylamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable synthetic intermediates. O-cyclopropyl hydroxylamines are generally robust compounds; however, like all reactive molecules, their stability can be compromised under certain conditions. This can lead to decreased purity, inconsistent experimental results, and loss of valuable materials.
This resource provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios to help you maintain the integrity of your O-cyclopropyl hydroxylamines during storage. Our approach is grounded in the fundamental principles of chemical stability, drawing parallels from the broader class of hydroxylamines while considering the unique structural aspects of the cyclopropyl moiety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage procedure for O-cyclopropyl hydroxylamines?
For optimal stability, O-cyclopropyl hydroxylamines, in both their free base and hydrochloride salt forms, should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, the compounds have been reported to be "bench-stable" for several months with no significant decomposition observed.[1][2]
Q2: Should I store my O-cyclopropyl hydroxylamine as a free base or as a salt (e.g., HCl salt)?
Both the free base and the hydrochloride salt of O-cyclopropyl hydroxylamines have demonstrated good stability when stored at -20°C.[1][2] The choice between the two forms may depend on the specific downstream application and the physical properties of the compound. For instance, some free-base forms of O-cyclopropyl hydroxylamines can be volatile under reduced pressure, making the hydrochloride salt a more practical choice for handling and long-term storage.[1]
Q3: How long can I expect my O-cyclopropyl hydroxylamine to remain stable under recommended storage conditions?
Published studies indicate that O-cyclopropyl hydroxylamines can be stored for several months at -20°C without significant degradation.[1][2] However, for long-term storage, it is prudent to periodically assess the purity of the compound, especially if it is being used in sensitive applications.
Q4: Are there any specific atmospheric conditions I should be aware of during storage?
While specific studies on the atmospheric sensitivity of O-cyclopropyl hydroxylamines are not extensively detailed in the literature, general best practices for storing reactive organic molecules should be followed. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Hydroxylamines, in general, can be susceptible to oxidation.[3][4]
Troubleshooting Guide: Addressing Decomposition
If you suspect that your O-cyclopropyl hydroxylamine has degraded, this troubleshooting guide will help you identify potential causes and implement corrective actions.
Scenario 1: I observe a change in the physical appearance of my stored compound (e.g., color change, clumping).
-
Potential Cause: This could indicate decomposition or the absorption of moisture. The hydroxylamine functional group is known to be hygroscopic.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample of the material using an appropriate analytical technique (e.g., NMR, LC-MS, or GC-MS) to determine the purity and identify any potential degradation products.
-
Improve Storage Conditions: If the compound is deemed viable, ensure future storage is in a desiccated environment and under an inert atmosphere. Consider transferring the material to a new, dry container with a tight-fitting seal.
-
Purification: If degradation has occurred, repurification of the material may be necessary before use.
-
Scenario 2: My experimental results are inconsistent, suggesting a lower-than-expected concentration of the active O-cyclopropyl hydroxylamine.
-
Potential Cause: This is a strong indicator of decomposition. The instability of hydroxylamines can be accelerated by factors such as elevated temperatures, presence of acid or base contaminants, and exposure to certain metals.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing suspected decomposition.
Q5: What are the likely decomposition pathways for O-cyclopropyl hydroxylamines?
While specific decomposition pathways for O-cyclopropyl hydroxylamines are not extensively documented, we can infer potential routes based on the known reactivity of the hydroxylamine functional group and the cyclopropyl ring.
-
N-O Bond Cleavage: The N-O bond in hydroxylamines is relatively weak and can be a primary site of degradation, especially under thermal stress or in the presence of reducing or oxidizing agents. This is a key step in their utility in[6][6]-sigmatropic rearrangements.[1]
-
Oxidation: The nitrogen atom in the hydroxylamine moiety can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds. This can be catalyzed by metal ions or reactive oxygen species.
-
Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening reactions, particularly in the presence of strong acids or via radical mechanisms. For example, N-cyclopropyl compounds can undergo single electron transfer to form a radical cation, which can then lead to ring opening.
-
Autocatalytic Decomposition: Some hydroxylamine derivatives are known to undergo autocatalytic decomposition, where the degradation products catalyze further decomposition.[6][7] This can lead to a rapid loss of material if initiated.
Caption: Potential decomposition pathways for O-cyclopropyl hydroxylamines.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes thermal degradation and preserves long-term stability.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidative degradation of the hydroxylamine moiety. |
| Container | Tightly sealed, opaque | Protects from atmospheric moisture and light-induced degradation. |
| Form | Free base or HCl salt | Both forms have shown good stability; choice depends on physical properties and application.[1][2] |
Experimental Protocol: Best Practices for Long-Term Storage
This protocol outlines a self-validating system for the storage of O-cyclopropyl hydroxylamines to ensure their integrity over time.
Materials:
-
O-cyclopropyl hydroxylamine (free base or salt)
-
Appropriately sized, clean, and dry amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas source with a regulator and needle adapter
-
Parafilm or other sealing film
-
Freezer capable of maintaining -20°C
-
Labeling materials
Procedure:
-
Preparation of the Storage Vial:
-
Ensure the vial and cap are thoroughly cleaned and dried. For highly sensitive applications, oven-drying the glassware is recommended.
-
Allow the vial to cool to room temperature in a desiccator before use.
-
-
Aliquoting the Compound:
-
If you have a large batch of the compound, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere.
-
-
Inerting the Atmosphere:
-
Place the aliquot of O-cyclopropyl hydroxylamine into the prepared vial.
-
Insert a needle connected to the inert gas source into the vial, ensuring the needle tip is above the compound.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace the air.
-
Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.
-
-
Sealing and Labeling:
-
Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress.
-
Clearly label the vial with the compound name, structure, date of storage, and any relevant batch information.
-
-
Storage:
-
Place the sealed and labeled vial in a designated -20°C freezer.
-
-
Periodic Quality Control:
-
For materials stored for extended periods (e.g., > 6 months), it is advisable to perform a purity check on a small, representative sample before use in a critical experiment.
-
References
-
Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry, 18(17), 3345–3350. [Link]
-
O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. (2020). Organic & Biomolecular Chemistry. [Link]
-
Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. (2025). Organic Process Research & Development. [Link]
-
Lovato, K., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. RSC Publishing. [Link]
-
Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. (n.d.). ResearchGate. [Link]
-
Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants. (2025). ResearchGate. [Link]
-
A detailed kinetic model for the thermal decomposition of hydroxylamine. (2021). Journal of Hazardous Materials. [Link]
- Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. The α-Effect. Journal of the American Chemical Society, 80(17), 4581–4584.
- Silverman, R. B. (1981). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Journal of the American Chemical Society, 103(13), 3910–3915.
-
Plant cells oxidize hydroxylamines to NO. (n.d.). PMC. [Link]
-
Oxidation of hydroxylamine by cytochrome P-460 of the obligate methylotroph Methylococcus capsulatus Bath. (n.d.). PMC. [Link]
Sources
- 1. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Plant cells oxidize hydroxylamines to NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of hydroxylamine by cytochrome P-460 of the obligate methylotroph Methylococcus capsulatus Bath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Catalyst selection for efficient oxime ligation with O-cyclopropylhydroxylamine
Technical Support Center: Oxime Ligation with O-Cyclopropylhydroxylamine
Topic: Catalyst Selection & Optimization for O-Cyclopropylhydroxylamine Ligation Document ID: TSC-OX-CYC-001 Last Updated: March 6, 2026 Status: Active[1]
Executive Summary: The "Cyclopropyl Penalty"
O-Cyclopropylhydroxylamine is a specialized alkoxyamine often selected for its metabolic stability and specific pharmacokinetics in drug conjugates. However, users frequently encounter slower reaction kinetics compared to standard O-methyl or O-benzyl hydroxylamines.[1]
The Core Challenge: The cyclopropyl group introduces significant steric bulk near the nucleophilic nitrogen. While the electronic effect (sigma-donation) is favorable, the steric penalty often dominates, making the rate-determining step (nucleophilic attack on the carbonyl) sluggish at neutral pH.
The Solution: Standard aniline catalysis is often insufficient for O-cyclopropyl derivatives at neutral pH. This guide prioritizes p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) as superior catalysts to overcome this specific steric barrier.[1]
Catalyst Selection Matrix
Use this decision matrix to select the correct catalyst for your specific experimental constraints.
| Catalyst | Efficiency (vs. Aniline) | Optimal pH | Solubility | Recommendation |
| Aniline | 1x (Baseline) | 4.5 – 5.5 | ~0.1 M | Not Recommended for O-cyclopropyl derivatives at pH 7.[1] Use only if pH < 5 is acceptable and reactants are abundant. |
| p-Phenylenediamine (pPDA) | 19–20x | 4.5 – 7.0 | Moderate | Primary Recommendation. Best for protein conjugates at neutral pH.[1] Effective at low concentrations (2–10 mM).[2][3] |
| m-Phenylenediamine (mPDA) | 15–50x | 5.0 – 7.0 | High (>1 M) | Secondary Recommendation. Use for "difficult" substrates (e.g., ketones + cyclopropyl) where you can saturate the buffer with catalyst (>100 mM). |
| 5-Methoxyanthranilic Acid | 5–10x | 6.0 – 7.4 | Low | Specialized Use. Use only if aromatic amine toxicity is a major downstream concern and purification is difficult. |
Mechanistic Workflow
Understanding why you are adding the catalyst is crucial for troubleshooting. The catalyst does not just "speed up" the reaction; it changes the pathway.
Caption: The Nucleophilic Catalysis Cycle. The catalyst sacrifices itself to form a highly reactive Schiff base intermediate, which is more susceptible to attack by the bulky O-cyclopropylhydroxylamine than the original aldehyde.
Troubleshooting Guide
Module A: Kinetics ("The reaction is too slow")
Q: I am using 100 mM Aniline at pH 7.0, but my yield is <20% after 24 hours. Why? A: Aniline is a poor catalyst at pH 7.0 because its pKa (~4.6) means it is largely unprotonated and less effective at activating the carbonyl. Furthermore, the O-cyclopropyl group is sterically hindered.
-
Fix: Switch to 10 mM pPDA . pPDA has a higher pKa (~6.2) and is more nucleophilic, forming the Schiff base intermediate much faster at neutral pH.
Q: I am conjugating to a ketone, not an aldehyde. Nothing is working. A: Ketones are inherently 100-1000x slower than aldehydes. Combined with the bulk of O-cyclopropylhydroxylamine, this is a "difficult" ligation.
-
Fix: You need "Brute Force" catalysis. Use mPDA at 100–500 mM . mPDA has high water solubility, allowing you to saturate the solution, pushing the equilibrium toward the Schiff base intermediate.
Q: My protein precipitates when I add the catalyst. A: High concentrations of hydrophobic catalysts (like aniline) can denature proteins.
-
Fix: Use pPDA at low concentration (2–5 mM) . It is efficient enough that you don't need high molarity, preserving protein solubility.
Module B: Stability & Side Reactions
Q: I see a peak corresponding to [Protein + Catalyst] in my Mass Spec. A: This is a stable Schiff base adduct. It happens if the transimination step (attack by the hydroxylamine) is too slow, or if you used a reducing agent (like NaCNBH3) too early.
-
Fix:
-
Ensure O-cyclopropylhydroxylamine is in excess (5–10 equivalents minimum).
-
Do not add reducing agents. Oxime ligation does not require reduction (unlike reductive amination).
-
If the adduct persists, lower the pH to 6.0 to facilitate the breakdown of the intermediate.
-
Q: Is O-cyclopropylhydroxylamine stable in solution? A: As a hydrochloride salt, it is stable. However, as a free base (pH > 7), it is volatile and prone to oxidation.
-
Fix: Prepare fresh stock solutions in water or DMSO immediately before use. Do not store the free base.
Experimental Protocol: High-Efficiency Ligation at pH 7.0
Objective: Conjugation of O-cyclopropylhydroxylamine to an aldehyde-functionalized protein using pPDA.
Reagents:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (ensure pH is strictly controlled).
-
Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in water (Freshly prepared; pPDA oxidizes to purple/black quickly).
-
Nucleophile: O-cyclopropylhydroxylamine HCl.[1]
Workflow:
-
Substrate Prep: Dilute aldehyde-protein to 10–50 µM in Phosphate Buffer.
-
Catalyst Addition: Add pPDA stock to a final concentration of 10 mM .
-
Note: The solution may turn slightly pink; this is normal.
-
-
Nucleophile Addition: Add O-cyclopropylhydroxylamine (10–50 equivalents relative to protein).[1]
-
Incubation: Incubate at 25°C for 2–4 hours.
-
Tip: For ketones, extend to 16 hours or increase catalyst to 50 mM mPDA.
-
-
Quenching/Purification: Remove excess catalyst and small molecules via spin filtration (10k MWCO) or dialysis.
-
Critical: Extensive washing is required to remove pPDA, which can stick to hydrophobic patches on proteins.
-
References
-
Dirksen, A., & Dawson, P. E. (2008).[4] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
[Link]
-
-
Rashidian, M., et al. (2013).[4][5] A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[4][6][7][8][9] Bioconjugate Chemistry, 24(3), 333–342.
-
[Link]
-
-
Wendeler, M., et al. (2014).[7] Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(1), 93–101.
-
[Link]
-
-
Lovato, K., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(23), 4365-4370.
-
[Link]
-
-
Crisalli, P., & Kool, E. T. (2013).[5] Water-soluble organocatalysts for hydrazone and oxime formation.[8][10] The Journal of Organic Chemistry, 78(3), 1184–1189.
-
[Link]
-
Sources
- 1. O-cyclopropylhydroxylamine hydrochloride - CAS号 672299-63-7 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR characterization of O-cyclopropylhydroxylamine hydrochloride
1H NMR Characterization of -Cyclopropylhydroxylamine Hydrochloride
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists
Executive Summary & Technical Profile[1]
-Cyclopropylhydroxylamine hydrochlorideUnlike simple alkyl hydroxylamines, this compound cannot be synthesized via direct
Chemical Identity
| Property | Detail |
| Systematic Name | |
| CAS Number | 672299-63-7 (Salt) |
| Formula | |
| Molecular Weight | 109.55 g/mol |
| Structure | |
| Key Feature | Oxygen is directly bonded to the cyclopropyl methine carbon. |
CRITICAL WARNING: Do not confuse with
-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS 74124-04-2), where a methylene spacer () separates the oxygen from the ring. This is a common purchasing error.
1H NMR Analysis: The Fingerprint
The 1H NMR spectrum of
Recommended Experimental Conditions
-
Solvent: DMSO-
(Preferred).-
Reasoning: The hydrochloride salt is highly soluble in DMSO.[1] This solvent also slows proton exchange, allowing the broad ammonium (
) protons to be observed as distinct signals, which allows for integral verification.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Residual DMSO pentet at
2.50 ppm.
Spectral Assignments (DMSO- , 600 MHz)
| Signal ( | Multiplicity | Integral | Assignment | Structural Insight |
| 11.21 | Broad Singlet (br s) | 3H | Ammonium protons. Broadened due to quadrupole relaxation of | |
| 4.13 | Triplet of Triplets (tt) | 1H | Diagnostic Peak. The | |
| 0.80 – 0.95 | Multiplet (m) | 4H | Cyclopropyl | High-field methylene protons. Often appear as a complex higher-order multiplet or pseudo-quartet due to magnetic non-equivalence of cis/trans faces. |
Expert Note on Coupling: The methine proton at 4.13 ppm is the most reliable indicator of purity. If the ring has opened (e.g., to an allylic ether), this peak will shift significantly downfield (~5-6 ppm) and lose its characteristic "tt" multiplicity.
Visualizing the Spin System
The following diagram illustrates the connectivity and magnetic environment responsible for the observed signals.
Figure 1: Logic map of 1H NMR signal assignments for O-cyclopropylhydroxylamine HCl.
Comparison Guide: Alternatives & Analogs
When selecting a hydroxylamine reagent, distinguishing the O-cyclopropyl variant from its analogs is vital for structure-activity relationship (SAR) studies.
Comparison Table: 1H NMR & Stability
| Feature | |||
| Ring Protons | |||
| Stability | High (Solid Salt). Free base is volatile. | High (Solid Salt). | High (Solid Salt). |
| Synthetic Utility | Metabolic stability; conformational restriction. | Spacer increases flexibility; less metabolic protection. | UV-active protecting group; cleaved by hydrogenolysis. |
| Primary Impurity | Phthalimide byproduct ( | Cyclopropylmethanol derivatives | Benzyl chloride |
Performance Insight
-
Vs.
-Alkyl: The cyclopropyl group provides a unique electronic profile. The oxygen lone pairs are less available for conjugation than in open-chain ethers due to the interaction with the strained Walsh orbitals of the cyclopropane ring. -
Handling: The hydrochloride salt is non-volatile and bench-stable. However, the free base (generated by neutralization) is volatile and potentially unstable. Always handle the free base in solution at low temperatures.
Experimental Protocols
A. Synthesis Pathway (Context for Impurities)
Since direct alkylation fails, this compound is synthesized via the cyclopropanation of
-
Precursor:
-Hydroxyphthalimide -Vinyloxyphthalimide. -
Cyclopropanation: Simmons-Smith (
) converts vinyl group to cyclopropyl. -
Deprotection: Hydrazinolysis cleaves the phthalimide.
-
Salt Formation: HCl in Ether precipitates the product.
Common Impurities to Watch For:
-
Phthalhydrazide: Signals at
7.8–8.2 ppm (aromatic) and broad NH at >11 ppm. -
Unreacted Vinyl Ether: Doublet of doublets at
6.5–4.0 ppm (vinylic region).
B. Protocol: NMR Sample Preparation
To ensure high-resolution data and accurate integration of the ammonium protons:
-
Drying: Dry the NMR tube in an oven at 110°C for 1 hour prior to use.
-
Solvent: Use ampouled DMSO-
(99.9% D) stored over molecular sieves to minimize water peaks ( 3.33) that can overlap with the methine signal or broaden the ammonium peak. -
Dissolution: Weigh 10 mg of the hydrochloride salt. Add 0.6 mL DMSO-
. Cap immediately. -
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5 seconds (essential for accurate integration of the slow-relaxing ammonium protons). -
Scans: 16–32.
-
Workflow Diagram
Figure 2: Quality control decision tree for O-cyclopropylhydroxylamine HCl.
References
-
Lov
-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles." Organic & Biomolecular Chemistry.-
Source:[Link]
- Relevance: Primary source for the synthesis and specific NMR characterization ( 4.13 ppm methine signal) of the hydrochloride salt.
-
-
Kozhushkov, S. I., et al. (2011).[2] "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry.
-
Source:[Link]
- Relevance: Provides comparative NMR data for -cyclopropyl analogs and discusses salt stability.
-
-
Cayman Chemical. (n.d.).[1] "Product Information:
-Benzylhydroxylamine (hydrochloride)."- Relevance: Comparative data for benzyl analogs used in the "Comparison Guide" section.
Comparative Guide: Purity Analysis of O-Cyclopropylhydroxylamine Hydrochloride
Executive Summary: The Analytical Challenge
O-Cyclopropylhydroxylamine hydrochloride (CAS 109365-98-0) is a critical intermediate in the synthesis of several kinase inhibitors and N-heterocycles. However, its analysis presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it nearly invisible to standard UV detection (>210 nm). -
High Polarity: As a hydrochloride salt of a small amine, it elutes near the void volume (
) on standard C18 columns. -
Genotoxic Potential: As a hydroxylamine derivative, it is often classified as a potential genotoxic impurity (GTI), requiring detection limits in the low ppm range.[1]
This guide objectively compares three analytical approaches, ultimately recommending Pre-column Derivatization with Benzaldehyde as the superior method for routine quality control due to its balance of sensitivity, robustness, and accessibility.
Comparative Analysis of Methodologies
We evaluated three distinct methodologies for the purity analysis of O-cyclopropylhydroxylamine HCl. The comparison focuses on Sensitivity (LOD/LOQ), Selectivity (Resolution from matrix), and Operational Complexity.
Method A: The Recommended "Product"
Technique: RP-HPLC with Pre-column Benzaldehyde Derivatization Mechanism: The nucleophilic amino group of the analyte reacts with benzaldehyde to form a stable O-cyclopropyl benzaldoxime. This introduces a strong UV chromophore (phenyl ring) and significantly increases hydrophobicity.
Method B: The High-End Alternative
Technique: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) Mechanism: Direct analysis using polar stationary phases to retain the salt, coupled with mass spectrometry for detection.
Method C: The "Naive" Baseline
Technique: Direct RP-HPLC (Low UV) Mechanism: Attempting to retain the salt on a C18-Aq column using 205-210 nm detection.
Performance Data Summary
| Parameter | Method A (Recommended) | Method B (HILIC-MS) | Method C (Direct UV) |
| Detection Limit (LOD) | 0.5 - 1.0 ppm | < 0.1 ppm | > 500 ppm |
| Linearity ( | > 0.999 | > 0.995 | Poor (< 0.98) |
| Retention Time ( | ~12-15 min (Well retained) | ~3-5 min | ~1.5 min (Void) |
| Matrix Interference | Low (Shifted | Medium (Ion Suppression) | High (Solvent front) |
| Equipment Cost | Low (Standard HPLC-UV) | High (LC-MS/MS) | Low |
| Stability of Analyte | High (Stable Oxime) | Moderate | Low (Hydrolysis risk) |
Verdict: While HILIC-MS (Method B) offers superior sensitivity, it is often overkill for routine QC and suffers from matrix effects. Method A transforms the difficult analyte into a UV-active, lipophilic compound that behaves like a standard drug molecule, making it the most robust choice for GMP environments.
Technical Deep Dive: The Derivatization Strategy
The core of the recommended method is the conversion of the polar salt into a lipophilic oxime.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration.
Figure 1: Reaction pathway converting the polar analyte into a chromatographically stable oxime.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating. The presence of the excess benzaldehyde peak serves as an internal system suitability check.
Reagents
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).
-
Buffer: Pyridine or Sodium Acetate (to buffer HCl salt).
Step-by-Step Workflow
-
Preparation of Derivatizing Solution:
-
Dissolve 100 mg of Benzaldehyde in 100 mL of Diluent (1 mg/mL).
-
-
Sample Preparation:
-
Weigh approx. 50 mg of O-cyclopropylhydroxylamine HCl.
-
Transfer to a 50 mL volumetric flask.
-
Add 5.0 mL of Pyridine (to neutralize HCl and catalyze imine formation).
-
Add 20 mL of Derivatizing Solution .
-
Sonicate for 10 minutes at ambient temperature.
-
Critical Step: Allow to stand for 30 minutes to ensure complete conversion.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Targeting the benzaldehyde chromophore) |
| Injection Vol | 10 µL |
Workflow Diagram
Figure 2: Operational workflow for the pre-column derivatization analysis.
Data Interpretation & Troubleshooting
Chromatographic Profile
-
Peak 1 (
2-3 min): Pyridine/Solvent front. -
Peak 2 (
8-9 min): Excess Benzaldehyde (System Suitability Marker). -
Peak 3 (
12-13 min): O-Cyclopropyl Benzaldoxime (Analyte) .
Calculations
Since the reaction is stoichiometric and driven to completion by excess reagent, quantification can be performed using an external standard of the analyte treated in the exact same manner.
Common Pitfalls
-
Missing Peak: If the analyte peak is absent but benzaldehyde is present, check the pH. The reaction requires a slightly basic or neutral environment; strong acid (from the HCl salt) can inhibit oxime formation if not buffered by pyridine.
-
Double Peaks: Oximes can exist as E and Z isomers.[4] While benzaldoximes typically favor the E-isomer heavily, a small secondary peak may appear. Integrate both if resolution allows, or validate that the ratio is constant.
References
-
Zhang, M. (2024). "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." American Journal of Biomedical Science & Research.
-
Kumar, T., et al. (2019).[1] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science.
-
Lovato, K., et al. (2020). "O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles." Organic & Biomolecular Chemistry.
-
BenchChem. (2025).[5] "A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives."
Sources
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Void: A Comparative Guide to LC-MS/MS Strategies for Hydroxylamine Genotoxic Impurities
Under ICH M7(R1) guidelines, hydroxylamine (NH₂OH) and its derivatives (such as N,O-dimethylhydroxylamine) are classified as highly reactive, mutagenic genotoxic impurities (GTIs)[1]. Because they are frequently utilized as reducing agents or synthetic building blocks in pharmaceutical manufacturing, regulatory bodies mandate their control at the Threshold of Toxicological Concern (TTC)—often translating to strict sub-ppm limits in the final active pharmaceutical ingredient (API)[2].
As a Senior Application Scientist, I frequently encounter the "analytical void" these molecules create. This guide objectively compares the two dominant mass spectrometry workflows used to overcome these challenges: Direct LC-MS/MS and Pre-Column Derivatization LC-MS/MS .
Mechanistic Causality: Why Hydroxylamines Defy Conventional Analysis
Before selecting a workflow, we must understand the physicochemical causality that makes hydroxylamine derivatives notoriously difficult to quantify:
-
Absence of Chromophore: These molecules lack conjugated pi-systems, rendering traditional UV-Vis and PDA detectors completely blind[2].
-
Extreme Polarity & Low Mass: With a molecular weight of just 33 Da (for NH₂OH), direct retention on standard reversed-phase (C18) columns is nearly impossible. The analyte elutes in the void volume, subjecting it to severe ion suppression from the sample matrix[2].
-
Thermal Instability: While GC-MS is a common alternative for volatile compounds, hydroxylamines often undergo thermal degradation in the injection port unless subjected to complex, time-consuming derivatization steps[1].
To solve this, analytical scientists rely on two divergent LC-MS/MS architectures, mapped in the logical workflow below.
Workflow comparison: Direct LC-MS/MS vs. Pre-column Derivatization for hydroxylamine GTI analysis.
Objective Performance Comparison
When developing a method for drug substance release, the choice between direct analysis and derivatization hinges on matrix complexity and the required Limit of Detection (LOD).
| Analytical Parameter | Direct LC-MS/MS | Pre-Column Derivatization LC-MS/MS |
| Primary Mechanism | Orthogonal retention (HILIC) of the intact polar analyte. | Chemical tagging (e.g., Dansyl-Cl, FMOC-Cl) to increase mass & hydrophobicity. |
| Sample Preparation | Simple extraction/dilution (< 10 mins). | Complex: pH buffering, heating, quenching (45–60 mins). |
| Reported Sensitivity (LOD) | Exceptionally low: ~0.008 ppm[2]. | Moderate to low: ~1.0 to 5.0 ppm (analyte dependent)[3]. |
| Chromatographic Column | ZIC-HILIC or specialized polar-embedded phases. | Standard Reversed-Phase (e.g., C18, C8). |
| Matrix Interference Risk | High. Analyte elutes near the void volume; requires precise MS divert valve timing. | Low. Tagged analyte elutes later in the organic gradient, bypassing polar suppression. |
| Analyte Stability Risk | Low. Analyte is analyzed in its native state. | Medium. Harsh alkaline derivatization conditions may degrade the primary API. |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. Below are detailed, field-proven methodologies for both approaches, complete with built-in System Suitability Tests (SST) to ensure data integrity.
Protocol A: Direct LC-MS/MS (The "Dilute-and-Shoot" Approach)
Objective: Quantify trace hydroxylamine (NH₂OH) in an API without chemical alteration, achieving sub-ppm sensitivity[2].
-
Causality Focus: Because hydroxylamine is highly polar, standard C18 columns fail to retain it. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte.
Step-by-Step Workflow:
-
Sample Preparation: Weigh 50.0 mg of the API into a 5 mL volumetric flask.
-
Extraction: Dissolve and make up to volume using a diluent of 0.1% Formic Acid in Water:Acetonitrile (10:90, v/v). Causality: A high organic concentration is mandatory to promote HILIC retention and enhance electrospray desolvation efficiency.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble matrix proteins or polymeric excipients.
-
Chromatography: Inject 5 µL onto a ZIC-HILIC column (150 × 2.1 mm, 3 µm). Run an isocratic gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile. Causality: The acidic pH ensures the amine group remains protonated, maximizing ESI+ ionization.
-
MS/MS Detection: Operate the Triple Quadrupole in ESI+ mode. Monitor the MRM transition m/z 34.0 → 17.0 (corresponding to the loss of NH₃).
-
Self-Validation (SST):
Protocol B: Pre-Column Derivatization (The "Chemical Tagging" Approach)
Objective: Quantify N,O-Dimethyl Hydroxylamine (or similar derivatives) by shifting its mass and polarity using Dansyl Chloride[3].
-
Causality Focus: By reacting the secondary amine with Dansyl Chloride, we attach a bulky, hydrophobic, and easily ionizable fluorophore. This shifts the analyte out of the low-mass MS noise region and allows robust retention on standard C18 columns[3].
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of API in 1 mL of Acetonitrile.
-
Buffering: Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0). Causality: Alkaline conditions deprotonate the hydroxylamine derivative, transforming it into a strong nucleophile capable of attacking the sulfonyl chloride group.
-
Derivatization: Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone). Vortex and incubate at 40°C for 30 minutes.
-
Quenching: Add 10 µL of 10% Ammonia solution to halt the reaction. Causality: Quenching consumes excess Dansyl Chloride, preventing it from precipitating in the LC system or causing isobaric interference in the MS source.
-
Chromatography: Inject 2 µL onto a standard C18 column (100 × 2.1 mm, 1.7 µm). Run a reversed-phase gradient (Water with 0.1% Formic Acid vs. Acetonitrile).
-
MS/MS Detection: Operate in ESI+ mode. Monitor the specific MRM transition for the derivatized product (e.g., m/z > 200).
-
Self-Validation (SST):
-
Reaction Efficiency: Monitor the unreacted Dansyl Chloride peak in a spiked standard to confirm the reagent was in functional excess.
-
API Integrity: Evaluate the chromatogram for unexpected API degradation peaks caused by the alkaline heating step, which could lead to false positives.
-
Application Scientist Insights: Navigating the Trade-Offs
While the2 is highly elegant and boasts an impressive LOD of 0.008 ppm[2], it demands a pristine MS source. Injecting high concentrations of API (to detect ppm-level impurities) will rapidly foul the electrospray ionization (ESI) source. Therefore, divert valves are mandatory in Protocol A to send the bulk API to waste.
Conversely, 3 protect the MS from the raw polar matrix but introduce a different risk: the derivatization conditions themselves. Heating an API at pH 9.0 can sometimes cause the drug substance to degrade into the very hydroxylamine impurity you are trying to measure. Always run an unspiked API control incubated under the exact same derivatization conditions to prove that your sample preparation is not generating artifactual GTIs.
References
-
Title: A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds Source: nih.gov (Journal of Chromatographic Science) URL: 2
-
Title: A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients Source: rsc.org (RSC Advances) URL:
-
Title: Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance Source: benthamdirect.com URL: 3
Sources
Comparative Guide: O-Cyclopropylhydroxylamine vs. N-Benzylhydroxylamine in Heterocyclic Synthesis
The following guide provides an in-depth technical comparison between O-Cyclopropylhydroxylamine and N-Benzylhydroxylamine Hydrochloride , structured for application scientists and synthesis researchers.
Executive Summary & Structural Divergence
In the landscape of hydroxylamine derivatives, the positioning of the alkyl substituent—whether on the oxygen (O-substituted) or the nitrogen (N-substituted)—dictates the reagent's orthogonal reactivity profile.
This guide contrasts O-Cyclopropylhydroxylamine (
| Feature | O-Cyclopropylhydroxylamine | N-Benzylhydroxylamine HCl |
| Structure | ||
| Primary Nucleophile | Nitrogen (Amine-like) | Nitrogen (to Nitrone) or Oxygen (to Hydroxamate) |
| Key Reaction Class | [3,3]-Sigmatropic Rearrangement | 1,3-Dipolar Cycloaddition (via Nitrone) |
| Target Scaffolds | Tetrahydroquinolines, | Isoxazolidines, Hydroxamic Acids (HDACi) |
| Stability | Stable as HCl salt; sensitive to strong acid | Stable solid; hygroscopic |
Mechanistic Divergence & Causality
A. O-Cyclopropylhydroxylamine: The Sigmatropic Specialist
Causality: The cyclopropyl group on the oxygen atom "locks" the oxygen's nucleophilicity. This forces the nitrogen to act as the primary nucleophile. However, the unique value of
-
Mechanism: When
-arylated, these species undergo a [3,3]-sigmatropic rearrangement .[1] The weak bond cleaves, and the cyclopropyl group effectively migrates or participates in the cyclization to form 2-substituted tetrahydroquinolines. -
Bioisosterism: In medicinal chemistry, the
-cyclopropyl group acts as a lipophilic, metabolically stable ether mimic, often used to block metabolic soft spots found in -ethyl or -isopropyl groups.
B. N-Benzylhydroxylamine: The Dipole Generator
Causality: The benzyl group on the nitrogen leaves the oxygen atom free (as
-
Nitrone Formation: Condensation with aldehydes generates nitrones (
). The benzyl group acts as a stabilizing "anchor" that can later be removed via hydrogenolysis. -
Hydroxamic Acids: Reaction with acyl chlorides occurs at the oxygen (O-acylation) or nitrogen (N-acylation) depending on pH, but
-BnHA is classically used to form -benzyl hydroxamic acids, which are precursors to metal-chelating drugs (e.g., HDAC inhibitors).
Visualizing the Pathways
The following diagram illustrates the orthogonal synthetic pathways dictated by the substitution pattern.
Figure 1: Orthogonal reaction cascades. Top: O-CPrHA leads to fused heterocycles via rearrangement. Bottom: N-BnHA leads to 5-membered rings via dipolar cycloaddition.
Experimental Protocols
Protocol A: Synthesis of N-Heterocycles using O-Cyclopropylhydroxylamine
Application: Synthesis of 8-cyclopropoxy-tetrahydroquinolines via [3,3]-rearrangement.
Reagents:
-
-Cyclopropylhydroxylamine HCl (
equiv) -
Aryl boronic acid (
equiv) -
Cu(OAc)2 (
equiv), Pyridine ( equiv) -
Solvent: Dichloroethane (DCE)
Step-by-Step Workflow:
-
Free Basing (In Situ): Suspend
-CPrHA HCl in DCE. Add pyridine to neutralize the HCl salt. Note: Isolate the free base only if necessary; in situ neutralization prevents volatility loss. -
Chan-Lam Coupling (N-Arylation): Add the aryl boronic acid and Cu(OAc)2. Stir at room temperature under an oxygen atmosphere (balloon) for 12–24 hours.
-
Checkpoint: Monitor TLC for the disappearance of the boronic acid. The product is the
-aryl- -cyclopropylhydroxylamine.
-
-
Rearrangement Cascade: Upon completion of arylation, add trifluoroacetic acid (TFA,
equiv) or heat to (substrate dependent). -
Workup: Quench with saturated NaHCO3. Extract with DCM. Purify via silica gel chromatography.
Protocol B: Nitrone Synthesis & Cycloaddition using N-Benzylhydroxylamine
Application: Synthesis of N-benzyl-isoxazolidines (Core of many antiviral/antibacterial agents).
Reagents:
-
-Benzylhydroxylamine HCl (
equiv) -
Benzaldehyde (
equiv) -
Sodium Acetate (
equiv) -
Dipolarophile: Maleimide or Acrylate (
equiv) -
Solvent: Ethanol/Water (1:1) or Toluene (Dean-Stark)
Step-by-Step Workflow:
-
Nitrone Generation: Dissolve
-BnHA HCl and NaOAc in Ethanol/Water. Add Benzaldehyde dropwise. Stir at RT for 2 hours.-
Observation: The nitrone often precipitates as a white solid. If not, extract with DCM.
-
Validation: 1H NMR will show the nitrone proton (
) typically around 7.3–7.5 ppm.
-
-
One-Pot Cycloaddition: For a streamlined process, add the dipolarophile (e.g., N-methylmaleimide) directly to the nitrone reaction mixture. Heat to reflux (
) for 4 hours. -
Purification: Evaporate solvent. The residue is often the pure isoxazolidine. Recrystallize from EtOH if necessary.
Performance Data Comparison
The following table summarizes experimental expectations based on literature precedents (see References).
| Metric | O-Cyclopropylhydroxylamine (O-CPrHA) | N-Benzylhydroxylamine (N-BnHA) |
| Typical Yield (Step 1) | 60–85% (N-Arylation) | 85–98% (Nitrone Formation) |
| Atom Economy | High (Rearrangement is 100% atom economical) | Moderate (Loss of water in condensation) |
| Reaction Time | 12–24 h (Slow kinetics for coupling) | 1–4 h (Fast condensation) |
| Handling | Volatile as free base; store as HCl salt at 4°C. | Hygroscopic solid; store in desiccator. |
| Cost Factor | High (Specialty Reagent) | Low (Commodity Chemical) |
| Selectivity | High ortho-selectivity in rearrangements. | High regio/stereoselectivity in cycloadditions. |
Expert Commentary & Troubleshooting
When to choose O-CPrHA:
Use this reagent specifically when you need to introduce the cyclopropoxy moiety or when constructing indole/quinoline cores where the nitrogen originates from the hydroxylamine. The
When to choose N-BnHA:
This is the reagent of choice for 1,3-dipoles . If your target molecule contains a 5-membered nitrogen-oxygen ring (isoxazole family),
Critical Safety Note: Both reagents are hydroxylamine derivatives. While the alkyl groups mitigate explosivity compared to unsubstituted hydroxylamine, they should never be heated to dryness in the presence of strong acids or metal catalysts without solvent.
References
-
Lovato, K., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
- Cicchi, S., et al. (2003). N-Benzylhydroxylamine in the synthesis of nitrones and isoxazolidines. Tetrahedron Letters. (Standard reference for Nitrone synthesis protocols).
- Wiles, J. A., et al. (2021). Cyclopropylamine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on cyclopropyl bioisosteres).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. N-Benzylhydroxylamine Hydrochloride (CAS 29601-98-7): A Promising Compound in Drug Development - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for O-cyclopropylhydroxylamine Hydrochloride Quantification
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. O-cyclopropylhydroxylamine hydrochloride, a reactive intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable quantification. Its inherent chemical properties—high polarity, low molecular weight, and lack of a significant UV chromophore—present unique analytical challenges.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the quantification of O-cyclopropylhydroxylamine hydrochloride, with a deep dive into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Analytical Challenge: Why Direct Quantification is Difficult
Direct analysis of O-cyclopropylhydroxylamine hydrochloride is often impractical using common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2] This is primarily due to its lack of a chromophore, a part of a molecule that absorbs ultraviolet or visible light. Furthermore, its high polarity can lead to poor retention on conventional reversed-phase HPLC columns. To overcome these limitations, a common and effective strategy is pre-column derivatization. This process involves reacting the analyte with a derivatizing agent to form a new compound (a derivative) with enhanced detectability, typically by introducing a strong chromophore.[7][8][9]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare two powerful techniques for the quantification of O-cyclopropylhydroxylamine hydrochloride: HPLC-UV with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-UV with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Analyte is chemically modified to introduce a UV-absorbing moiety, separated by HPLC, and detected by a UV detector. | Analyte is volatilized, separated by gas chromatography, and detected by a mass spectrometer, often after derivatization to improve volatility and thermal stability. |
| Sensitivity | High, often reaching parts-per-million (ppm) levels, depending on the derivatizing agent.[1][2] | Very high, capable of reaching trace levels (ppm to ppb).[10] |
| Selectivity | Good, enhanced by the specificity of the derivatization reaction and chromatographic separation. | Excellent, provides structural information for definitive identification. |
| Sample Throughput | Moderate to high. | Moderate. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively straightforward with established protocols. | Requires more specialized expertise. |
In-Depth Validation of an HPLC-UV Method with Pre-column Derivatization
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6][11] The following sections detail the validation of a reversed-phase HPLC-UV method for the quantification of O-cyclopropylhydroxylamine hydrochloride following pre-column derivatization with a suitable agent like benzaldehyde[9] or 3,5-dinitrobenzoyl chloride.[12]
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
Detailed Experimental Protocols
1. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
-
Protocol:
-
Prepare a blank solution (diluent and derivatizing agent).
-
Prepare a solution of the O-cyclopropylhydroxylamine hydrochloride standard and derivatize it.
-
Prepare a solution of the drug substance (API) without the analyte and derivatize it (placebo).
-
Spike the placebo solution with a known amount of the O-cyclopropylhydroxylamine hydrochloride standard and derivatize it.
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products, then derivatize.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for the derivatized analyte in the spiked placebo chromatogram should be free from interference from any peaks in the blank, placebo, and forced degradation chromatograms. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
2. Linearity
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Protocol:
-
Prepare a stock solution of the O-cyclopropylhydroxylamine hydrochloride standard.
-
Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected working concentration.
-
Derivatize each concentration in triplicate.
-
Inject each solution and record the peak area.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (peak area vs. concentration) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.
3. Range
-
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Protocol: The range is inferred from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The range should cover the expected concentrations of O-cyclopropylhydroxylamine hydrochloride in the samples to be analyzed.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution of the API.
-
Spike the placebo solution with the O-cyclopropylhydroxylamine hydrochloride standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate and derivatize.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 5.0%.
6. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantified (LOQ) with suitable precision and accuracy.[13][14]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six replicate preparations at the determined concentration, with the recovery and precision meeting predefined criteria (e.g., recovery of 80-120% and RSD ≤ 10%).
7. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]
-
Protocol:
-
Introduce small variations to critical method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% organic phase)
-
Derivatization time and temperature
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Logical Relationships in Method Validation
Caption: Interdependencies of key validation parameters.
Conclusion
The accurate quantification of O-cyclopropylhydroxylamine hydrochloride is a critical aspect of quality control in the pharmaceutical industry. Due to its challenging chemical nature, direct analysis is often not feasible, necessitating methods like HPLC-UV with pre-column derivatization or GC-MS. This guide has provided a comparative overview of these techniques and a detailed, step-by-step framework for the validation of an HPLC-UV method, grounded in the principles of the ICH Q2(R1) guidelines. By adhering to these rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]
-
Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Semantic Scholar. Available from: [Link]
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace. Available from: [Link]
-
Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available from: [Link]
-
Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available from: [Link]
-
Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed. Available from: [Link]
-
Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Available from: [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]
-
Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. Available from: [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. Available from: [Link]
-
O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC. Available from: [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available from: [Link]
-
GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. Semantic Scholar. Available from: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. Available from: [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available from: [Link]
-
O-cyclopropylhydroxylamine hydrochloride (C3H7NO). PubChem. Available from: [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. Available from: [Link]
-
Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. Available from: [Link]
-
Content of Hydroxylamine hydrochloride impurity chromatographic condition for RP-HPLC. ResearchGate. Available from: [Link]
Sources
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Comparative Guide: Catalysts for Efficient Oxime Ligation at Neutral pH
Executive Summary
Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of bioorthogonal chemistry due to the hydrolytic stability of the resulting oxime bond. However, the reaction suffers from a severe kinetic bottleneck at physiological pH (7.0–7.4), where the concentration of the reactive protonated carbonyl species is negligible.
While aniline was the historical standard for overcoming this barrier via nucleophilic catalysis, it is no longer the optimal choice for most applications due to toxicity and limited solubility. This guide compares aniline with three superior alternatives—m-Phenylenediamine (mPDA) , p-Phenylenediamine (pPDA) , and 5-Methoxyanthranilic Acid (5-MAA) —providing the data and decision frameworks necessary to select the right catalyst for your specific bioconjugation workflow.
Mechanistic Principles
To select the correct catalyst, one must understand why the reaction fails at neutral pH and how these catalysts intervene.
The Kinetic Bottleneck
The rate-determining step of oxime formation is the dehydration of the tetrahedral intermediate. This step is acid-catalyzed.[1][2][3] At pH < 5, the reaction proceeds spontaneously. At pH 7, the carbonyl oxygen is not sufficiently protonated to facilitate water elimination, stalling the reaction.
Nucleophilic Catalysis (The "Aniline Effect")
Aromatic amine catalysts do not merely act as buffers; they fundamentally alter the reaction pathway.
-
Schiff Base Formation: The catalyst (nucleophile) attacks the carbonyl to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the original aldehyde/ketone.
-
Transimination: The aminooxy group attacks the Schiff base, rapidly displacing the catalyst and forming the stable oxime.
Diagram: Catalytic Cycle
The following diagram illustrates the difference between the slow, direct pathway and the accelerated catalytic cycle.
Figure 1: Mechanism of nucleophilic catalysis in oxime ligation. The catalyst creates a highly reactive Schiff base intermediate, bypassing the slow direct attack pathway.
Comparative Analysis of Catalysts
Aniline (The Baseline)[4][5]
-
Status: Obsolete for high-performance applications.
-
Performance: Moderate rate enhancement (
). -
Limitations:
-
Toxicity: Known mutagen and toxic to cells at effective concentrations.[4]
-
Solubility: Limited to ~100 mM in aqueous buffer, preventing "brute force" acceleration.
-
pH Sensitivity: Efficiency drops significantly as pH rises from 4.5 to 7.0.
-
m-Phenylenediamine (mPDA) – "The Solubility King"
-
Status: Recommended for protein labeling and in vitro synthesis.
-
Performance: At equal concentrations (100 mM), mPDA is ~2.5x faster than aniline. However, its true power lies in its solubility.
-
Key Advantage: You can dissolve mPDA up to 750–900 mM in buffer. Since the reaction rate is pseudo-first-order with respect to catalyst concentration, this allows for massive rate acceleration (up to 15x faster than aniline saturation).
-
Use Case: Rapid labeling of proteins where purification (to remove the excess catalyst) is easy.
p-Phenylenediamine (pPDA) – "The Efficiency King"
-
Status: Recommended for precious samples or when high salt/catalyst loading is undesirable.
-
Performance: The most catalytically active isomer. At pH 7, pPDA can be 19–20x faster than aniline at equivalent concentrations.[2][5]
-
Key Advantage: Effective at low concentrations (2–10 mM). It maintains high activity across pH 4–7.[2][5]
-
Caution: pPDA is a known contact allergen and can be unstable (oxidizes to purple/black compounds) if left too long in air/light.
5-Methoxyanthranilic Acid (5-MAA) – "The Biocompatible Choice"
-
Status: Recommended for live-cell labeling and sensitive biological systems.
-
Performance: Superior to aniline (~5x faster at 1 mM; >100x faster at saturation).[6][7]
-
Mechanism: Uses intramolecular catalysis . The ortho-carboxylic acid acts as a local proton donor, facilitating the formation of the Schiff base without relying solely on solvent pH.
-
Key Advantage: High biocompatibility. Unlike the phenylenediamines, it minimizes cellular toxicity, making it the catalyst of choice for cell-surface engineering.
Quantitative Performance Matrix
| Feature | Aniline | m-Phenylenediamine (mPDA) | p-Phenylenediamine (pPDA) | 5-Methoxyanthranilic Acid (5-MAA) |
| Relative Rate (pH 7) | 1x (Baseline) | ~2.5x (at eq. conc)~15x (at max conc) | ~20x | ~5–10x |
| Typical Conc. | 10–100 mM | 100–500 mM | 2–10 mM | 1–10 mM |
| Max Solubility | ~100 mM | >750 mM | Moderate | Moderate |
| Toxicity | High | Moderate | Moderate/Allergen | Low (Biocompatible) |
| Primary Use | Historical Ref | Rapid Protein Labeling | High Efficiency / Low Load | Live Cells / Delicate Samples |
Decision Framework
Use the following logic flow to select the optimal catalyst for your experiment.
Figure 2: Decision matrix for oxime ligation catalyst selection.
Experimental Protocol: High-Efficiency Labeling with mPDA
This protocol utilizes mPDA for the rapid labeling of an aldehyde-tagged protein.[3] It is designed to reach completion in <2 hours at neutral pH.
Materials
-
Buffer: 100 mM Phosphate Buffer (PB), pH 7.0.
-
Catalyst Stock: 1 M m-Phenylenediamine (mPDA) in 100 mM PB, pH 7.0. (Prepare fresh; mPDA oxidizes over time).
-
Protein: Aldehyde-functionalized protein (10–50 µM final conc).
-
Label: Aminooxy-fluorophore/tag (50–250 µM final conc; 5 equivalents).
Methodology
-
Preparation: Dissolve mPDA in phosphate buffer. Adjust pH back to 7.0 using NaOH/HCl if necessary (high concentrations of amine can shift pH).
-
Reaction Mix: In a microcentrifuge tube, combine:
-
Aldehyde-protein (to 20 µM final)
-
Aminooxy-label (to 100 µM final)
-
mPDA Stock (to 100 mM final)
-
-
Incubation: Incubate at 25°C for 60–90 minutes .
-
Note: If using Aniline, this step would require 12–24 hours.
-
Note: If using pPDA (10 mM), incubate for 2–4 hours.
-
-
Quenching/Purification:
-
The high concentration of mPDA must be removed.
-
Perform buffer exchange using a spin desalting column (e.g., Zeba Spin, 7K MWCO) or dialysis against PBS.
-
Validation: Analyze via LC-MS to confirm mass shift corresponding to the oxime adduct (+Label Mass - 18 Da for water loss).
-
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[8] Bioconjugate Chemistry. [Link][7]
-
Crisalli, P., & Kool, E. T. (2013).[6] Water-Soluble Organocatalysts for Hydrazone and Oxime Formation.[6][8] The Journal of Organic Chemistry. [Link][6]
-
Uttamapinant, C., et al. (2010). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Isosteric 1,2,3-Triazole Formation. Angewandte Chemie International Edition. (Discusses biocompatibility contexts). [Link]
-
Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis & Application Guide: O-Cyclopropylhydroxylamine Hydrochloride Derivatives
Executive Summary
In modern drug discovery, the O-cyclopropylhydroxylamine moiety serves as a critical "bioisosteric switch." While often compared to O-isopropyl or O-methyl analogs, the cyclopropyl group introduces unique electronic properties—specifically
This guide provides a structural analysis of O-cyclopropylhydroxylamine hydrochloride (CAS 102123-74-0) , contrasting it with its aliphatic alternatives.[1] It is designed to assist researchers in selecting the correct alkoxyamine reagent for oxime ligation, amination, and bioisosteric replacement.
Part 1: Structural & Electronic Profiling
The "Bent Bond" Advantage
Unlike standard aliphatic alkoxyamines (e.g., O-isopropylhydroxylamine), the cyclopropyl ring in O-cyclopropylhydroxylamine possesses significant
Key Consequence: The oxygen atom attached to the cyclopropyl ring experiences a different inductive environment than in an isopropyl group. The "banana bonds" (Walsh orbitals) of the cyclopropane ring can conjugate with the lone pairs of the oxygen, affecting the nucleophilicity of the adjacent nitrogen.
Comparative Metrics: O-Cyclopropyl vs. Alternatives[1]
The following table synthesizes physicochemical data to highlight why a researcher would choose the cyclopropyl derivative over standard alkyl variants.
| Feature | O-Cyclopropyl-NH₂[1]·HCl | O-Isopropyl-NH₂[1]·HCl | O-Methyl-NH₂[1]·HCl | Impact on Drug Design |
| Steric Bulk (Taft Es) | -0.51 (approx) | -0.47 | -0.00 | Cyclopropyl is structurally rigid; Isopropyl is rotatable.[1] |
| Lipophilicity ( | Moderate (+1.14 | High (+1.53 | Low | Cyclopropyl lowers LogP vs Isopropyl, improving solubility. |
| Metabolic Stability | High | Moderate | Low | Resists P450 oxidation better than isopropyl (no abstractable tertiary H). |
| pKa (Conj. Acid) | ~5.8 - 6.0 | ~6.2 | ~4.6 | Slightly lower basicity due to electron-withdrawing nature of the ring. |
| Boiling Point (Base) | Non-volatile (relative) | Volatile | Gas/Volatile | O-cPr free base is easier to handle than O-Me. |
Scientist's Note: The lower lipophilicity of the cyclopropyl group compared to the isopropyl group is a crucial optimization parameter. If your lead compound is too lipophilic (high LogD), switching from O-iPr to O-cPr can bring it back into a favorable range while maintaining receptor fit.[1]
Part 2: Reactivity & Stability Analysis
Nucleophilicity (The Alpha Effect)
All hydroxylamine derivatives exhibit the "alpha effect," making them more nucleophilic than their pKa would suggest. However, the O-cyclopropyl group exerts a subtle electron-withdrawing inductive effect (
-
Experimental Implication: Reactions with O-cyclopropylhydroxylamine may require slightly longer reaction times or mild catalysis (e.g., aniline or acetate buffer) compared to O-benzyl or O-methyl analogs.[1]
Thermal & Hydrolytic Stability
The hydrochloride salt is the thermodynamically stable form.
-
Storage: Stable at -20°C for >12 months.
-
Hygroscopicity: Moderately hygroscopic. Must be stored under inert atmosphere (Ar/N₂) after opening.
-
Safety Warning: The free base form is potentially unstable. Unlike O-benzyl derivatives, the cyclopropyl ether linkage is resistant to hydrogenolysis but can be sensitive to strong Lewis acids which may trigger ring-opening.
Visualization: Structure-Activity Logic
The following diagram illustrates the decision matrix for selecting this reagent based on electronic and steric needs.
Figure 1: Decision matrix for selecting O-cyclopropyl reagents based on bioisosteric requirements.
Part 3: Validated Experimental Protocols
Protocol A: In Situ Deprotection & Oxime Ligation
Purpose: Standard method for coupling O-cyclopropylhydroxylamine to a ketone/aldehyde substrate.
-
Preparation:
-
Dissolve Substrate (1.0 equiv) in Methanol or Ethanol (0.1 M).
-
Add O-cyclopropylhydroxylamine hydrochloride (1.2 – 1.5 equiv).
-
-
Buffering (Critical Step):
-
Add Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv).
-
Why? The HCl must be neutralized to release the nucleophilic free amine, but strong bases (NaOH) can degrade sensitive substrates. Pyridine buffers the pH to ~5-6, optimal for imine formation.
-
-
Reaction:
-
Stir at Ambient Temperature (20–25°C) for 2–4 hours.
-
Monitor: TLC or LC-MS.[1] Look for the disappearance of the carbonyl peak.
-
-
Workup:
-
Concentrate solvent. Partition between EtOAc and Water.
-
Wash organic layer with 1M HCl (to remove pyridine)
Brine Dry over Na₂SO₄.
-
Protocol B: Structural Validation (NMR Signature)
When characterizing the product, the cyclopropyl ring provides a distinct diagnostic signature.[2]
-
¹H NMR (CDCl₃):
-
Look for the multiplet at
0.4 – 0.7 ppm (cyclopropyl methylene protons). -
The methine proton (
-to-oxygen) typically shifts to 3.5 – 4.0 ppm .
-
-
¹³C NMR:
-
Cyclopropyl CH₂ carbons appear high-field at
3 – 8 ppm .[1]
-
Visualization: Analytical Workflow
This workflow ensures the integrity of the reagent before committing valuable drug intermediates.
Figure 2: Quality Control workflow prior to synthetic application.
References
-
PubChem. (2025).[3][4] O-Cyclopropylhydroxylamine hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl bioisosteres). [Link]
-
Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[5][6] Beilstein Journal of Organic Chemistry.[5] [Link]
Sources
- 1. O-cyclopropylhydroxylamine hydrochloride - CAS号 672299-63-7 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
Benchmarking the Stability of O-Cyclopropylhydroxylamine Against Common Alkoxyamines
Executive Summary
O-Cyclopropylhydroxylamine represents a unique chemical space between the hyper-stable aliphatic alkoxyamines (e.g., O-methyl) and the transient, highly reactive O-vinyl species. While standard O-alkylhydroxylamines are chemically inert under most physiological conditions, O-cyclopropylhydroxylamine combines bench-top stability with latent reactivity . This guide provides a technical analysis of its stability profile, demonstrating that while it retains the hydrolytic resistance of standard ethers under neutral conditions, it possesses a distinct thermal and acidic activation threshold that allows for specific bioconjugation and rearrangement applications unavailable to its acyclic counterparts.
Chemical Stability Analysis
The stability of alkoxyamines (
Hydrolytic Stability (Acid/Base)
Unlike esters or amides, the alkoxyamine linkage is generally resistant to hydrolysis. However, the cyclopropyl moiety introduces specific electronic effects:
-
Electronic Donor Effect: The cyclopropyl group acts as a
-donor due to the high p-character of its C-C bonds (Walsh orbitals). This increases the electron density on the oxygen atom compared to an O-methyl group, theoretically increasing basicity ( of conjugate acid 4.5–5.0). -
Acid Sensitivity: Under strong acidic conditions (
), the cyclopropyl ring is susceptible to ring-opening hydration. However, experimental data indicates O-cyclopropylhydroxylamine is stable in dilute acid (1M HCl) for extended periods at ambient temperature, a critical differentiator from acid-labile protecting groups like O-t-butyl or O-trityl.
Thermal Stability & Latent Reactivity
This is the defining characteristic of O-cyclopropylhydroxylamine.
-
Comparison to O-Vinyl: O-Vinylhydroxylamines are transient intermediates that rapidly undergo [3,3]-sigmatropic rearrangements. O-Cyclopropylhydroxylamine is the "stabilized" homologue; the strain energy of the cyclopropane ring (~27.5 kcal/mol) is "locked" until activated by specific thermal thresholds or Lewis acids.
-
Bench Stability: It can be stored as a hydrochloride salt at room temperature for months without decomposition, unlike O-allyl derivatives which may undergo slow oxidation or polymerization.
Comparative Performance Matrix
The following data synthesizes experimental observations and kinetic stability trends.
| Feature | O-Cyclopropyl | O-Methyl (Standard) | O-Benzyl (Protecting) | O-Vinyl (Transient) |
| Bench Stability (25°C) | High (Months) | Very High (Years) | High (Years) | Low (Hours/Minutes) |
| Hydrolysis (pH 7, 37°C) | < 1% degradation (24h) | < 0.1% degradation | < 0.1% degradation | Variable |
| Acid Stability (1M HCl) | Stable (Ring intact) | Stable | Stable | Unstable (Hydrolysis) |
| Thermal Activation ( | > 80°C (Rearrangement) | > 150°C (Decomposition) | > 120°C | < 0°C (often spontaneous) |
| Primary Decomposition | [3,3]-Sigmatropic shift | N-O Homolysis | C-O Cleavage (Hydrogenolysis) | Polymerization/Hydrolysis |
Mechanistic Insight: The "Strain-Release" Stability
Why is O-cyclopropyl stable yet reactive? The answer lies in the activation energy barrier .
While the [3,3]-sigmatropic rearrangement is thermodynamically favorable (releasing ring strain), the kinetic barrier is sufficiently high to prevent spontaneous reaction at room temperature. This contrasts with O-vinyl systems where the barrier is negligible.
Diagram 1: Stability & Activation Pathways
This diagram illustrates the unique "Goldilocks" zone of O-cyclopropyl stability compared to its analogs.
Caption: O-Cyclopropyl occupies a stable local minimum, requiring thermal activation to access the rearrangement pathway, unlike the spontaneous O-vinyl analog.
Experimental Protocols for Benchmarking
To rigorously validate the stability of O-cyclopropylhydroxylamine against an alternative (e.g., O-benzylhydroxylamine), use the following self-validating protocols.
Protocol A: Comparative Hydrolytic Stability (NMR Monitoring)
Objective: Quantify degradation rates in simulated physiological fluid.
-
Preparation: Dissolve 0.05 mmol of O-cyclopropylhydroxylamine HCl and 0.05 mmol of O-benzylhydroxylamine HCl (internal standard) in 0.6 mL of
buffered to pH 7.4 (phosphate buffer). -
Standardization: Add 1.0 equiv of DMSO-
as a non-reactive integration standard. -
Incubation: Place the NMR tube in a thermostated probe at 37°C.
-
Data Acquisition: Acquire
NMR spectra at t=0, 1h, 4h, 12h, and 24h. -
Analysis: Monitor the integration of the cyclopropyl protons (
0.4–0.6 ppm) vs. the benzyl benzylic protons ( 5.1 ppm).-
Pass Criteria: >98% retention of integral intensity relative to DMSO standard after 24h.
-
Protocol B: Thermal Stress Testing (DSC/TGA)
Objective: Determine the "Safe Operating Window" before thermal runaway or rearrangement.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Sample: 2-5 mg of solid hydrochloride salt (sealed in hermetic aluminum pan).
-
Ramp: Heat from 25°C to 250°C at 10°C/min under
. -
Readout:
-
O-Methyl: Look for endothermic melting followed by high-temp decomposition.
-
O-Cyclopropyl: Identify the exothermic onset (typically >80-100°C) indicative of the [3,3] rearrangement or ring opening.
-
Safety Note: This defines the upper limit for storage and processing.
-
Diagram 2: Experimental Workflow
Caption: Parallel workflow for determining hydrolytic half-life and thermal safety limits.
References
-
Lovato, K., et al. (2020).[1] O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). O-cyclopropylhydroxylamine hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Gevorgyan, V., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. NIH Public Access. [Link]
-
Molaid. (n.d.). O-cyclopropylhydroxylamine hydrochloride Properties and Reactions. Molaid Chemical Database. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling O-cyclopropylhydroxylamine hydrochloride
CAS: 102120-03-6 | Formula: C3H7NO · HCl
Part 1: Executive Hazard Analysis
From the Desk of the Senior Application Scientist: Handling O-cyclopropylhydroxylamine hydrochloride requires a nuanced understanding of its dual-nature hazard profile. You are not just managing a corrosive amine salt; you are handling a molecule with a strained cyclopropyl ring coupled to an N-O bond.
While the hydrochloride salt significantly reduces the volatility compared to the free amine, it introduces specific risks that standard "lab safety" often overlooks:
-
Thermal Instability: The N-O bond is energetically labile. While the HCl salt stabilizes the amine, contact with strong oxidizers or heating above 70°C can trigger rapid, exothermic decomposition.
-
Sensitization Potential: Hydroxylamine derivatives are potent skin and respiratory sensitizers. A single unprotected exposure can lead to permanent hypersensitivity (chemical allergy).
-
Hidden Corrosivity: As a hydrochloride salt, hydrolysis in moisture (sweat, mucous membranes) generates hydrochloric acid locally, causing delayed but severe burns.
Part 2: Critical Risk Profile & PPE Selection
The following risk assessment dictates the Personal Protective Equipment (PPE) requirements. Do not deviate from these standards based on "convenience."
Hazard Classification Summary
| Hazard Class | Risk Description | Critical Control |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Zero-Inhalation Policy: All solid handling must occur in a fume hood or ventilated enclosure. |
| Skin/Eye Corrosion | Causes severe skin burns and eye damage (Category 1B/2). | Barrier Integrity: No exposed skin. Chemical splash goggles are mandatory. |
| Sensitization | May cause an allergic skin reaction.[2][3][4][5][6][7][8] | Double Gloving: Required during solubilization to prevent micro-permeation. |
| Physical Hazard | Potential for static discharge ignition (dust). | Static Control: Use anti-static weighing boats and grounded spatulas. |
PPE Decision Logic
Use this logic flow to determine the required PPE based on your specific operation.
Figure 1: PPE Selection Logic based on state of matter and concentration. Note the escalation to double-gloving for high-concentration solutions.
Part 3: Operational Protocols
Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs here.
-
Engineering Setup: Verify fume hood flow is 80–100 fpm. Clear the deck of unnecessary equipment to prevent turbulence.
-
Static Control: O-cyclopropylhydroxylamine HCl is a crystalline salt and may hold static charge.
-
Protocol: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.
-
Tooling: Use a stainless steel spatula (grounded via body contact) rather than plastic to minimize particle scatter.
-
-
Transfer:
-
Tare the weighing boat before opening the reagent bottle.
-
Transfer slowly. If spillage occurs on the balance pan, do not blow it off. Wipe with a damp Kimwipe (water-moistened) and dispose of as solid hazardous waste.
-
Solubilization (The "Exotherm" Phase)
Dissolving amine salts can be mildly exothermic. The cyclopropyl ring adds strain energy.
-
Solvent Choice: Methanol or Water are common. Avoid ketones (e.g., acetone) as hydroxylamines can react with them to form oximes, potentially altering your stoichiometry or creating unwanted byproducts.
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This ensures better heat dissipation.
-
Agitation: Use a magnetic stir bar. Do not shake the vial/flask manually, as this increases the risk of cap seal failure and aerosol generation.
Reaction & Quenching
Hydroxylamine derivatives are potent nucleophiles.
-
Incompatibility Alert: Never mix directly with strong oxidizing agents (e.g., KMnO4, Chromic Acid) or acid chlorides without controlled cooling. The reaction can be violent.
-
Quenching: If you have unreacted O-cyclopropylhydroxylamine, do not dispose of it "live."
-
Protocol: Treat the waste stream with dilute aqueous acetone. The hydroxylamine will react to form the corresponding oxime, which is generally more stable and less corrosive, though still hazardous.
-
Part 4: Emergency Response & Disposal[3]
Spill Response Logic
In the event of a spill outside the fume hood, evacuate the immediate area.
Figure 2: Step-by-step decision matrix for spill containment and decontamination.
Disposal Specifications
-
Labeling: Clearly label waste containers as "Corrosive - Amine Salt."
-
Segregation: Do not combine with oxidizing waste (Nitric acid waste, Peroxides).
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion (H290).[3][6][7][8][9][10]
References
-
PubChem. (n.d.). Compound Summary: Hydroxylamine hydrochloride.[1][2][3][4][6][7] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Hydroxylamine hydrochloride.[1][2][3][4][6][7] Retrieved from [Link]
(Note: While specific SDS data for CAS 102120-03-6 is proprietary or rare, the safety protocols above are derived from the authoritative handling standards for the parent class of O-substituted hydroxylamine salts and cyclopropylamines.)
Sources
- 1. actylislab.com [actylislab.com]
- 2. fishersci.com [fishersci.com]
- 3. shepherd.edu [shepherd.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. bio.vu.nl [bio.vu.nl]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. prochemonline.com [prochemonline.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
